Product packaging for 3-Phenoxybenzoyl cyanide(Cat. No.:CAS No. 61775-25-5)

3-Phenoxybenzoyl cyanide

Cat. No.: B042598
CAS No.: 61775-25-5
M. Wt: 223.23 g/mol
InChI Key: RBJUQCDEOCYPBM-UHFFFAOYSA-N
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Description

3-Phenoxybenzoyl cyanide, also known as this compound, is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B042598 3-Phenoxybenzoyl cyanide CAS No. 61775-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUQCDEOCYPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210770
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61775-25-5
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxybenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzoyl cyanide, an aroyl cyanide, is a significant chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various commercial products, most notably synthetic pyrethroid insecticides.[1] Its bifunctional nature, possessing both an electrophilic carbonyl carbon and an activated cyano group, makes it a versatile scaffold in organic synthesis.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and spectral characterization of this compound.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 61775-25-5[1][2][3][4]
Molecular Formula C₁₄H₉NO₂[2][3][4]
Molecular Weight 223.23 g/mol [1][2][3][4][5]
Appearance Yellow crystals[1]
Melting Point 71.8-72.5 °C[1]
IUPAC Name This compound[6]
Synonyms α-Oxo-3-phenoxybenzeneacetonitrile, m-Phenoxybenzoyl Cyanide[3][6]
InChI InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H[6]
InChI Key RBJUQCDEOCYPBM-UHFFFAOYSA-N[1]
SMILES O=C(C#N)c1cccc(Oc2ccccc2)c1[6]
XLogP3 4[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 3[5]

Synthesis of this compound

Aroyl cyanides, including this compound, are most commonly synthesized through the cyanation of the corresponding aroyl chlorides.[1] Below are detailed experimental protocols for the synthesis of aroyl cyanides, which can be adapted for the specific synthesis of this compound from 3-phenoxybenzoyl chloride.

Experimental Protocol 1: Cyanation using Potassium Hexacyanoferrate(II)

This method utilizes a non-toxic cyanide source, making it an environmentally benign approach.[7][8]

Materials:

  • 3-Phenoxybenzoyl chloride

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), dried at 80°C under vacuum for 24 hours and finely powdered

  • Silver iodide (AgI)

  • Polyethylene glycol 400 (PEG-400)

  • Potassium iodide (KI)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a round-bottom flask, a mixture of AgI (3 mol%), PEG-400 (4 mol%), KI (3 mol%), and K₄[Fe(CN)₆] (0.2 equivalents) in anhydrous DMF is stirred for 10 minutes at room temperature.[7]

  • 3-Phenoxybenzoyl chloride (1 equivalent) is then added to the mixture.[7]

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (5:1) mobile phase.[7]

  • Upon completion of the reaction, 20 mL of dichloromethane is added to the mixture.[7]

  • The resulting suspension is filtered to remove solid byproducts.[7]

  • The filtrate is washed three times with 30 mL of cold water and dried over anhydrous magnesium sulfate.[7]

  • The solvent is removed by distillation, and the crude product is purified by crystallization from hexane to yield this compound.[7]

Experimental Protocol 2: One-Step Synthesis from 3-Phenoxybenzaldehyde

This method provides a direct route from the corresponding aromatic aldehyde.

Materials:

  • 3-Phenoxybenzaldehyde

  • Potassium cyanide (KCN)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Pyridinium chlorochromate (PCC)

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of 3-phenoxybenzaldehyde in dichloromethane is treated with two equivalents of potassium cyanide and one equivalent of PPTS.[9]

  • One equivalent of PCC is then added to the reaction mixture.[9]

  • The mixture is stirred for approximately 1 hour at room temperature.[9]

  • For potentially higher yields, three equivalents of acetic anhydride can be added after the PCC oxidation.[9]

  • The reaction is presumed to proceed through the formation of a cyanohydrin intermediate, which is then oxidized to the aroyl cyanide.[9]

  • Standard workup and purification procedures (e.g., extraction and chromatography) are then employed to isolate the this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the presence of the carbonyl and cyanide functional groups.

  • Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its role as an acylating agent.[1]

  • Reactions of the Cyanide Group: The cyanide group can undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1] The cyanide ion itself can also act as a nucleophilic catalyst in reactions such as the benzoin condensation.[10]

A key application of this compound is its role as a precursor to α-cyano-3-phenoxybenzyl alcohol, a crucial intermediate in the synthesis of pyrethroid insecticides like fenvalerate, deltamethrin, and cypermethrin.[1] This transformation involves the reduction of the carbonyl group.

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the nitrile and carbonyl groups.

  • Nitrile (C≡N) Stretch: A sharp, intense absorption band is anticipated in the region of 2200-2240 cm⁻¹.[1] The conjugation with the carbonyl group may influence the exact position of this band.

  • Carbonyl (C=O) Stretch: A strong absorption band is expected in the typical region for aromatic ketones, generally around 1680-1700 cm⁻¹. For 2-chlorobenzoyl cyanide, a related compound, the C=O stretch is observed at 1776 cm⁻¹.[7]

  • Aromatic C-H and C=C Stretches: Multiple bands corresponding to the aromatic rings will be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

  • C-O-C Stretch: An absorption corresponding to the ether linkage is expected in the region of 1200-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be complex due to the presence of two aromatic rings. The protons on the phenoxy and benzoyl rings would appear as multiplets in the aromatic region, typically between 7.0 and 8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (likely in the range of 180-190 ppm) and the nitrile carbon (around 115-120 ppm). The aromatic carbons would appear in the region of 110-160 ppm.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 223. Common fragmentation patterns would likely involve the loss of the cyanide group (M-26) and the phenoxy group (M-93), as well as fragmentation of the aromatic rings.

Visualizations

Synthesis Workflow of this compound

G General Synthesis of this compound A 3-Phenoxybenzoyl Chloride C This compound A->C Cyanation Reaction B Cyanating Agent (e.g., K4[Fe(CN)6]) B->C G Role of this compound in Pyrethroid Synthesis A This compound B Reduction A->B C α-Cyano-3-phenoxybenzyl Alcohol B->C E Esterification C->E D Acid Moiety D->E F Pyrethroid Insecticide (e.g., Fenvalerate, Deltamethrin) E->F

References

An In-depth Technical Guide to 3-Phenoxybenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Phenoxybenzoyl cyanide, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and core applications, with a focus on its role in the development of synthetic pyrethroids.

Molecular Structure and Physicochemical Properties

This compound, also known as α-oxo-3-phenoxybenzeneacetonitrile or m-phenoxybenzoyl cyanide, is an organic compound characterized by a benzoyl group substituted with a phenoxy group at the meta-position and a cyanide functional group attached to the carbonyl carbon.[1][2] Its structure serves as a crucial building block for the alcohol moiety of several potent synthetic pyrethroid insecticides.[1]

Molecular Diagram:

Caption: 2D chemical structure of this compound.

Quantitative Data Summary:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
CAS Number 61775-25-5[1][2][3][4]
Molecular Formula C₁₄H₉NO₂[2][3][4][5]
Molecular Weight 223.23 g/mol [1][2][3][4][6]
Alternate Names α-Oxo-3-phenoxybenzeneacetonitrile; m-Phenoxybenzoyl Cyanide[2]
InChI Key RBJUQCDEOCYPBM-UHFFFAOYSA-N[1]
Canonical SMILES O=C(C#N)c1cccc(Oc2ccccc2)c1[5]

Synthesis and Experimental Protocols

This compound is a pivotal intermediate, primarily in the synthesis of pyrethroids. Its synthesis and subsequent reactions are critical for generating the core structures of these potent insecticides.

2.1. General Synthesis via Acyl Cyanation

A common method for preparing benzoyl cyanides is the reaction of an acyl chloride with a cyanide salt. The following protocol is a representative procedure adapted from the synthesis of benzoyl cyanide for the specific preparation of this compound.

Experimental Protocol: Synthesis of this compound

  • Reactants:

    • 3-Phenoxybenzoyl chloride

    • Cuprous cyanide (CuCN), dried at 110°C for 3 hours prior to use.[7]

  • Procedure (adapted from Organic Syntheses[7]):

    • In a 500-mL distilling flask, place 1.2 molar equivalents of cuprous cyanide.

    • Add 1.0 molar equivalent of 3-Phenoxybenzoyl chloride to the flask. Ensure the mixture is well-agitated to moisten the cuprous cyanide.

    • Place the flask in a preheated oil bath at approximately 150°C.

    • Raise the temperature of the bath to 220-230°C and maintain this temperature for 1.5 to 2 hours, allowing the reaction to proceed.

    • After the reaction period, allow the flask to cool. The crude product, this compound, can be isolated from the reaction mixture.

    • Purification is achieved via fractional distillation under reduced pressure. The product is collected as a solid upon cooling.

2.2. Role in Pyrethroid Synthesis

This compound is a precursor to α-cyano-3-phenoxybenzyl alcohol, a key chiral intermediate for numerous commercial pyrethroids like fenvalerate and deltamethrin.[1] The synthesis pathway typically involves the reduction of the ketone in this compound to a secondary alcohol.

A more direct and widely used industrial approach involves the hydrocyanation of 3-phenoxybenzaldehyde.

synthesis_workflow A 3-Phenoxybenzaldehyde C Racemic α-cyano-3-phenoxybenzyl alcohol (a cyanohydrin) A->C Hydrocyanation B Cyanide Source (e.g., NaCN, HCN) B->C E Racemic Pyrethroid Ester C->E Esterification D Pyrethroid Acid Chloride D->E F Enzymatic Resolution (e.g., Lipase) E->F G Optically Pure (S)-enantiomer (e.g., Deltamethrin) F->G Separation

References

Spectroscopic data of 3-Phenoxybenzoyl cyanide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data of 3-Phenoxybenzoyl Cyanide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. This compound (C₁₄H₉NO₂) is a significant building block in the synthesis of various organic compounds, including certain pesticides. This technical guide provides a detailed overview of its expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with generalized experimental protocols for their acquisition.

Spectroscopic Data Analysis

Table 1: Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to be dominated by signals from the aromatic protons of the two phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and cyanide groups, and the electron-donating nature of the ether linkage.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsProvisional Assignment
~ 7.8 - 8.1m2HProtons ortho to the carbonyl group
~ 7.1 - 7.6m7HRemaining aromatic protons

Predicted based on general aromatic proton chemical shifts, with expected downfield shifts for protons ortho and para to the electron-withdrawing benzoyl group.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl, nitrile, and aromatic carbons.

Chemical Shift (δ) ppmCarbon TypeProvisional Assignment
~ 165 - 180QuaternaryCarbonyl Carbon (C=O)
~ 157QuaternaryAromatic Carbon (C-O)
~ 115 - 140Tertiary/QuaternaryAromatic Carbons
~ 117QuaternaryNitrile Carbon (C≡N)

Predicted values are based on typical chemical shifts for these functional groups. The carbonyl carbon is expected in the 160–185 ppm range, and the nitrile carbon around 117 ppm.[1]

Table 3: Predicted IR Spectroscopy Data

The infrared spectrum is characterized by strong absorptions corresponding to the nitrile and carbonyl stretching vibrations.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~ 2220 - 2240StretchMedium-StrongC≡N (Nitrile)
~ 1680 - 1700StretchStrongC=O (Aryl Ketone)
~ 3000 - 3100StretchMediumC-H (Aromatic)
~ 1400 - 1600StretchMedium-StrongC=C (Aromatic Ring)
~ 1200 - 1250Asymmetric StretchStrongC-O-C (Aryl Ether)
~ 1000 - 1100Symmetric StretchMediumC-O-C (Aryl Ether)

The nitrile group typically shows a sharp absorption in the 2200-2240 cm⁻¹ region. The aryl ketone carbonyl stretch is expected around 1685-1690 cm⁻¹ due to conjugation.[2][3][4]

Table 4: Predicted Mass Spectrometry Data

The mass spectrum will provide the molecular weight and fragmentation pattern, aiding in structural confirmation.

m/zIon TypeProvisional Fragment
223.23[M]⁺Molecular Ion
195[M-CO]⁺Loss of carbon monoxide
130[C₆H₅OC₆H₄]⁺Phenoxy-phenyl cation
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

The molecular weight of this compound is 223.23 g/mol .[1][5] Fragmentation is likely to occur at the bonds adjacent to the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard methodologies for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 200-220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Place the sample (pellet or salt plate) in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for a molecule of this type include:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated and vaporized before being bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally sensitive compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • For tandem mass spectrometry (MS/MS), the molecular ion (or a prominent fragment ion) can be isolated and further fragmented to aid in structural elucidation.

Workflow Visualization

The logical flow from sample preparation to data analysis in spectroscopic studies can be visualized as follows:

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Structural Elucidation & Data Interpretation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Analytical Characterization of 3-Phenoxybenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of various organic compounds, including synthetic pyrethroid insecticides. This document details the experimental protocols and data derived from various analytical techniques, offering a foundational resource for researchers and professionals in organic synthesis and drug development.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used technique for the analysis of this compound and its related compounds. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. Detection is commonly performed using a UV detector, leveraging the aromatic nature of the molecule which allows for strong UV absorbance.

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution may be used for complex mixtures)
Flow Rate 1.0 mL/min
Detection UV at 230 nm[1]
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard Standard Solution Injector Injector Standard->Injector Sample Sample Solution Sample->Injector Column Column Injector->Column Mobile Phase Detector Detector Column->Detector Data_Acquisition Data_Acquisition Detector->Data_Acquisition Signal Quantification Quantification Data_Acquisition->Quantification

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry. In GC-MS analysis, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (223.23 g/mol ).[2] Fragmentation patterns can provide further structural information.

Table 2: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Initial temp 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-400 amu
Transfer Line Temperature 280 °C
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Run: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated based on its boiling point and interaction with the stationary phase.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized and fragmented.

  • Data Analysis: The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, is used for identification.

GCMS_Workflow Sample_Prep Sample Preparation (in volatile solvent) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum) MS_Detection->Data_Analysis

GC-MS Experimental Workflow

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing information about its functional groups and overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Technique Functional Group Predicted Chemical Shift (ppm)
¹H NMR Aromatic Protons (Ar-H)7.0 - 8.0
¹³C NMR Carbonyl Carbon (C=O)180 - 190
Nitrile Carbon (C≡N)115 - 125
Aromatic Carbons (Ar-C)110 - 160
Ether-linked Aromatic Carbon (C-O)155 - 165
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Nitrile (C≡N)Stretch2220 - 2260
Carbonyl (C=O)Stretch1680 - 1700
Aromatic C=CStretch1400 - 1600
C-O-C (Aryl Ether)Asymmetric Stretch1200 - 1260

Integrated Analytical Approach

A comprehensive characterization of this compound typically involves an integrated approach, where the strengths of different analytical techniques are combined to provide a complete picture of the compound's identity, purity, and structure.

Integrated_Analysis cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC GCMS GC-MS (Identification & Volatile Impurities) Purification->GCMS NMR NMR (Structural Elucidation) Purification->NMR IR IR (Functional Group ID) Purification->IR

References

3-Phenoxybenzoyl cyanide safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of 3-Phenoxybenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various commercial products, most notably synthetic pyrethroid insecticides.[1] Its chemical structure, featuring a benzoyl group with a phenoxy substituent and a cyanide functional group, makes it a versatile building block in organic synthesis.[1] However, the presence of the cyanide moiety necessitates stringent safety protocols and a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, intended for use by professionals in research and development.

Hazard Identification and Classification

This compound is a highly hazardous substance with the potential for severe health effects. The primary hazards are associated with its acute toxicity upon inhalation, ingestion, and dermal contact.

GHS Classification:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled.[2]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[2]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[3]
Specific target organ toxicity — single exposure (Respiratory system)Category 3H335: May cause respiratory irritation.[4]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.[5]

Physical and Chemical Properties

PropertyValueSource Compound
Molecular Formula C₁₄H₉NO₂This compound[6][7][8][9][10]
Molecular Weight 223.23 g/mol This compound[1][7][8][9][10]
CAS Number 61775-25-5This compound[1][6][7][8][9][10]
Appearance Orange viscous liquid (for a 70% solution in ether)3-Phenoxybenzaldehyde cyanohydrin[11]
Boiling Point 399.8 °C at 760 mmHg3-Phenoxybenzaldehyde cyanohydrin[12]
Flash Point 4 °C (for a 70% solution in ether)3-Phenoxybenzaldehyde cyanohydrin[11]
Density 1.010 g/cm³Benzyl cyanide[2]
Vapor Pressure 1.3 hPa @ 60 °CBenzyl cyanide[2]
Water Solubility InsolubleBenzyl cyanide[2]
Storage Temperature Room Temperature / 4°CThis compound[8]

Toxicological Data

Detailed toxicological studies specifically for this compound are not available in the provided search results. The data below for Benzyl cyanide, a related nitrile, is presented to illustrate the potential high toxicity.

TestSpeciesRouteValue
LD50RatOral270 mg/kg[2]
LD50RabbitDermal270 mg/kg[2]
LC50RatInhalation430 mg/m³ (2 h)[2]

Mechanism of Toxicity: The toxicity of cyanide compounds is primarily due to the inhibition of mitochondrial cytochrome c oxidase, a key enzyme in cellular respiration.[13] This inhibition halts oxidative phosphorylation and ATP production, leading to cellular hypoxia and, in severe cases, rapid death.[13]

Below is a diagram illustrating the general mechanism of cyanide toxicity.

Caption: General mechanism of cyanide toxicity via inhibition of Cytochrome c Oxidase.

Experimental Protocols

Detailed experimental protocols for toxicological or safety studies on this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. Below are brief overviews of relevant protocols.

Protocol 1: Acute Oral Toxicity (Based on OECD Guideline 423)

  • Objective: To determine the acute oral toxicity (LD50) of the substance.

  • Animal Model: Typically rats or mice, of a single sex.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered in a single dose by gavage.

    • A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The LD50 is calculated based on the mortality data.

Protocol 2: Acute Dermal Toxicity (Based on OECD Guideline 402)

  • Objective: To determine the acute dermal toxicity (LD50) of the substance.

  • Animal Model: Typically rats, rabbits, or guinea pigs.

  • Procedure:

    • A designated area of the animal's skin is shaved.

    • The substance is applied uniformly to the shaved area and held in contact with the skin with a porous gauze dressing for 24 hours.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The LD50 is calculated based on the mortality data.

Protocol 3: Skin Corrosion/Irritation (Based on OECD Guideline 404)

  • Objective: To determine the potential of the substance to cause skin corrosion or irritation.

  • Animal Model: Typically albino rabbits.

  • Procedure:

    • A small amount of the substance is applied to a small area of shaved skin.

    • The treated area is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • The severity of the reactions is scored, and the substance is classified accordingly.

Handling and Storage Precautions

Due to its high toxicity, this compound must be handled with extreme care in a controlled laboratory environment.

Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][14]

  • A safety shower and eyewash station must be readily accessible.[3]

Personal Protective Equipment (PPE):

  • Gloves: Double gloving with nitrile rubber gloves is recommended.[14] For prolonged contact or spill cleanup, heavier, chemical-resistant gloves (e.g., neoprene or butyl rubber) should be used.[15][16]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[14]

  • Skin and Body Protection: A lab coat must be worn.[16] For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.[17]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials, particularly acids and strong oxidizing agents, to prevent the release of highly toxic hydrogen cyanide gas.[2][17]

  • The storage area should be secure and accessible only to authorized personnel.[4]

The following diagram outlines a safe handling workflow for this compound.

safe_handling_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prep Preparation handling Handling in Fume Hood post_handling Post-Handling end End fume_hood Verify Fume Hood Function ppe->fume_hood materials Gather all Necessary Materials fume_hood->materials work Perform Work in Fume Hood materials->work minimize Minimize Quantities Used work->minimize avoid_incompatibles Keep Acids and Oxidizers Away work->avoid_incompatibles decontaminate Decontaminate Glassware and Surfaces work->decontaminate waste Dispose of Waste Properly decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash wash->end emergency_response_workflow cluster_decon Decontamination Steps cluster_first_aid First Aid Actions exposure Accidental Exposure Occurs scene_safety Ensure Scene Safety (No ongoing risk) exposure->scene_safety alert Alert Colleagues and Emergency Services scene_safety->alert remove Remove Victim from Exposure Source alert->remove decontaminate Decontamination remove->decontaminate first_aid Provide First Aid decontaminate->first_aid transport Transport to Medical Facility first_aid->transport remove_clothing Remove Contaminated Clothing wash_skin Wash Skin (Soap & Water) flush_eyes Flush Eyes (Water) inhalation Inhalation: Fresh air, Oxygen ingestion Ingestion: Rinse mouth, DO NOT induce vomiting

References

The Chemical Reactivity of the Nitrile Group in 3-Phenoxybenzoyl Cyanide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of synthetic pyrethroid insecticides, possesses a rich and versatile chemical reactivity profile centered around its nitrile and carbonyl functionalities. This technical guide provides a comprehensive overview of the chemical behavior of the nitrile group in this molecule, offering insights into its hydrolysis, reduction, cycloaddition, and nucleophilic addition reactions. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and agrochemical development.

Physicochemical Properties and Spectroscopic Data

This compound is a solid with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol .[1][2][3][4][5] While experimental spectroscopic data is not extensively published, the expected spectral characteristics can be predicted based on its structure and data from related compounds.

PropertyValue
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Appearance Solid
CAS Number 61775-25-5

Table 1: Physicochemical Properties of this compound

TechniqueFunctional GroupExpected Chemical Shift / Absorption Range
¹³C NMR Carbonyl (C=O)160–185 ppm
Nitrile (C≡N)~117 ppm
Aromatic (C=C)115–140 ppm
¹H NMR Aromatic (Ar-H)7.0–8.0 ppm
IR Spectroscopy Nitrile (C≡N) Stretch2200–2260 cm⁻¹
Carbonyl (C=O) Stretch1680–1700 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z 223

Table 2: Predicted Spectroscopic Data for this compound [1]

Synthesis of this compound and its Precursor

The primary route to this compound involves the cyanation of 3-phenoxybenzoyl chloride. The precursor, 3-phenoxybenzoic acid, can be converted to the acid chloride using standard reagents like thionyl chloride or oxalyl chloride.[6][7]

Synthesis of this compound 3-Phenoxybenzoic_Acid 3-Phenoxybenzoic Acid 3-Phenoxybenzoyl_Chloride 3-Phenoxybenzoyl Chloride 3-Phenoxybenzoic_Acid->3-Phenoxybenzoyl_Chloride SOCl₂ or (COCl)₂ 3-Phenoxybenzoyl_Cyanide This compound 3-Phenoxybenzoyl_Chloride->3-Phenoxybenzoyl_Cyanide KCN or NaCN

Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of 3-Phenoxybenzoyl Chloride[6][7]

  • To a solution of 3-phenoxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.1 equivalents) dropwise at room temperature.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature until gas evolution ceases (typically 1-2 hours).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-phenoxybenzoyl chloride, which can be used in the next step without further purification. A yield of approximately 53% has been reported for a similar procedure.[7]

Experimental Protocol: Synthesis of this compound
  • Dissolve 3-phenoxybenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like acetonitrile or dichloromethane.

  • Add a cyanide source such as potassium cyanide or sodium cyanide (1.1-1.5 equivalents). A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.

  • Stir the mixture vigorously at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Chemical Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of derivatives.

Hydrolysis

The hydrolysis of the nitrile group in this compound can be performed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-phenoxybenzoic acid. This reaction is a fundamental transformation in organic synthesis.[1]

Hydrolysis of this compound 3-Phenoxybenzoyl_Cyanide This compound Amide_Intermediate Amide Intermediate 3-Phenoxybenzoyl_Cyanide->Amide_Intermediate H₂O, H⁺ or OH⁻ 3-Phenoxybenzoic_Acid 3-Phenoxybenzoic Acid Amide_Intermediate->3-Phenoxybenzoic_Acid H₂O, H⁺ or OH⁻

Figure 2: Hydrolysis of the nitrile group.
  • Suspend this compound (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-phenoxybenzoic acid by recrystallization.

  • Dissolve this compound (1 equivalent) in an alcoholic solvent and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-phenoxybenzoic acid.

Reagents and ConditionsProductReported Yield
Aqueous HCl, reflux3-Phenoxybenzoic AcidData not available
Aqueous NaOH, reflux, then acid workup3-Phenoxybenzoic AcidData not available

Table 3: Hydrolysis of this compound

Reduction

The nitrile group can be reduced to a primary amine, 3-phenoxybenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde, although this can be challenging to control in the presence of the ketone.

Reduction of this compound 3-Phenoxybenzoyl_Cyanide This compound Imine_Intermediate Imine Intermediate 3-Phenoxybenzoyl_Cyanide->Imine_Intermediate 1. LiAlH₄, THF 2. H₂O 3-Phenoxybenzylamine 3-Phenoxybenzylamine Imine_Intermediate->3-Phenoxybenzylamine LiAlH₄

Figure 3: Reduction of the nitrile group.
  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with THF or diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-phenoxybenzylamine.

Reagents and ConditionsProductReported Yield
1. LiAlH₄, THF, reflux2. H₂O workup3-PhenoxybenzylamineData not available

Table 4: Reduction of this compound

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. For instance, in [3+2] cycloadditions with azides, it can form tetrazole derivatives. While specific examples with this compound are not widely reported, the general reactivity of aroyl cyanides suggests this possibility.

Cycloaddition_Reaction reactant1 This compound product Tetrazole Derivative reactant1->product [3+2] Cycloaddition reactant2 Azide (R-N3) reactant2->product

Figure 4: [3+2] Cycloaddition of this compound.
  • Dissolve this compound (1 equivalent) and an organic azide (1-1.2 equivalents) in a suitable solvent such as toluene or DMF.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours to overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the corresponding tetrazole derivative.

Nucleophilic Addition (Grignard and Organolithium Reagents)

Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile group. This reaction, followed by hydrolysis, is a common method for the synthesis of ketones.

Grignard_Reaction reactant1 This compound intermediate Imine Intermediate reactant1->intermediate 1. Nucleophilic Addition reactant2 Grignard Reagent (R-MgX) reactant2->intermediate product Ketone intermediate->product 2. H₃O⁺ (Hydrolysis)

Figure 5: Reaction with Grignard Reagents.
  • Prepare a solution of the Grignard reagent (e.g., phenylmagnesium bromide) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • To a solution of this compound (1 equivalent) in anhydrous ether at 0 °C under an inert atmosphere, add the Grignard reagent solution (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The intermediate imine is then hydrolyzed by treatment with aqueous acid (e.g., HCl) to yield the corresponding ketone.

Reagents and ConditionsProductReported Yield
1. R-MgX, Et₂O or THF2. H₃O⁺Ketone (R-CO-Ar)Data not available

Table 5: Reaction of this compound with Grignard Reagents

Biological Significance and Applications

The primary application of this compound lies in its role as a crucial precursor for the synthesis of Type II pyrethroid insecticides, such as deltamethrin, cypermethrin, and fenvalerate.[1] The introduction of the α-cyano group in the alcohol moiety of these insecticides significantly enhances their insecticidal activity.[1] These pyrethroids act as potent neurotoxins in insects by targeting voltage-gated sodium channels.[1]

Beyond its role in insecticide synthesis, the metabolites of pyrethroids, including 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, have been studied for their potential biological activities. One study found that these two metabolites do not exhibit estrogenic activity. Further research into the broader pharmacological profile of this compound and its derivatives could unveil novel applications in drug discovery.

Conclusion

This compound is a versatile synthetic intermediate with a rich chemical reactivity profile centered on its nitrile group. This guide has provided an in-depth overview of its synthesis, physicochemical properties, and the key reactions of its nitrile functionality, including hydrolysis, reduction, cycloaddition, and nucleophilic additions. The detailed experimental protocols and reaction pathways presented herein are intended to be a valuable resource for chemists engaged in the synthesis and modification of this important class of compounds, facilitating further exploration of their potential in agrochemical and pharmaceutical research.

References

Methodological & Application

Application Notes: Synthesis and Utility of 3-Phenoxybenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenoxybenzoyl cyanide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of synthetic pyrethroid insecticides.[1] Pyrethroids are a major class of agrochemicals valued for their high efficacy against a broad spectrum of insect pests and greater photostability compared to natural pyrethrins.[1] The molecular structure of this compound serves as a crucial building block for the alcohol moiety of several potent insecticides, including fenvalerate, deltamethrin, and cypermethrin.[1] Specifically, it is a direct precursor to α-cyano-3-phenoxybenzyl alcohol, the key component that is esterified to produce the final insecticidal products.[1] The presence of the α-cyano group is a critical factor that enhances the insecticidal activity of the final pyrethroid.[1]

The synthesis of this aroyl cyanide from its corresponding acyl chloride is a fundamental transformation in organic chemistry, typically achieved through nucleophilic substitution. This document provides detailed protocols for this conversion, summarizes key reaction data, and illustrates the experimental workflow and reaction mechanism.

Chemical Reaction Scheme

The overall reaction involves the substitution of the chloride atom in 3-phenoxybenzoyl chloride with a cyanide group.

Chemical reaction scheme

Figure 1. General reaction for the synthesis of this compound from 3-phenoxybenzoyl chloride.

Experimental Protocols

Two primary methods for the cyanation of aroyl chlorides are presented below. The first is a well-established method using copper(I) cyanide, adapted from a procedure for benzoyl cyanide.[2] The second is an alternative approach utilizing sodium cyanide with a catalyst in a high-boiling solvent.[3]

Protocol 1: Cyanation using Copper(I) Cyanide (Solvent-Free)

This protocol is adapted from the robust method for synthesizing benzoyl cyanide, which involves the direct reaction of the acyl chloride with copper(I) cyanide at elevated temperatures.[2]

Materials and Equipment:

  • 3-Phenoxybenzoyl chloride

  • Copper(I) cyanide (CuCN), dried

  • 500 mL distilling flask

  • Thermometer

  • Heating mantle or oil bath

  • Distillation apparatus (air-cooled condenser, receiving flask)

  • Vacuum source for distillation (optional)

  • Fume hood

Procedure:

  • Reagent Preparation: Ensure the copper(I) cyanide is thoroughly dried in an oven at 110°C for at least 3 hours before use.[2]

  • Reaction Setup: In a 500 mL distilling flask, place 1.2 molar equivalents of dried copper(I) cyanide. To this, add 1.0 molar equivalent of 3-phenoxybenzoyl chloride.

  • Heating: Swirl the flask to ensure the acyl chloride moistens the copper(I) cyanide powder. Place the flask in a heating mantle or oil bath preheated to approximately 150°C.

  • Reaction: Increase the temperature of the bath to 210-230°C and maintain this temperature for 1.5 to 2 hours.[2] During the heating period, it is crucial to ensure thorough mixing. If a magnetic stirrer is not feasible due to the solid, carefully remove the flask from the heat source and swirl the contents vigorously every 15-20 minutes. (Caution: Perform this step with extreme care in a fume hood).

  • Distillation: After the reaction period, assemble the flask for distillation. An air-cooled condenser is typically sufficient.[2]

  • Purification: Slowly increase the bath temperature to initiate distillation of the crude this compound. The product can be further purified by fractional distillation, ideally under reduced pressure, to yield the pure aroyl cyanide.

Safety Precautions:

  • All operations must be conducted in a well-ventilated fume hood.

  • Copper(I) cyanide and hydrogen cyanide (which can be formed in trace amounts) are highly toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Have a cyanide antidote kit and trained personnel available. All cyanide-contaminated waste must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal according to institutional guidelines.

Protocol 2: Cyanation using Sodium Cyanide with a Copper(I) Cyanide Catalyst

This method utilizes a less-toxic bulk cyanide source (sodium cyanide) with a catalytic amount of copper(I) cyanide in a high-boiling inert solvent.[3]

Materials and Equipment:

  • 3-Phenoxybenzoyl chloride

  • Sodium cyanide (NaCN), dried

  • Copper(I) cyanide (CuCN)

  • o-Dichlorobenzene (or another high-boiling inert solvent)

  • Three-neck flask equipped with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-neck flask, add sodium cyanide (0.9-1.0 molar equivalent), copper(I) cyanide (0.03 molar equivalent), and o-dichlorobenzene.

  • Dehydration: Heat the mixture to distill off a small portion of the solvent to ensure anhydrous conditions.[3]

  • Reagent Addition: Cool the mixture and add 3-phenoxybenzoyl chloride (1.0 molar equivalent).

  • Reaction: Heat the reaction mixture to 180-210°C with vigorous stirring for 2-4 hours.[3] Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture and filter to remove the salt residue. The filter cake should be washed with a small amount of fresh solvent.

  • Purification: The this compound can be isolated from the filtrate by vacuum distillation.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Phenoxybenzoyl chloride35216-27-4C₁₃H₉ClO₂232.66
This compound61775-25-5C₁₄H₉NO₂223.23[4]
Copper(I) Cyanide544-92-3CuCN89.56
Sodium Cyanide143-33-9NaCN49.01
Table 2: Comparison of Synthetic Protocols for Aroyl Cyanides
Cyanide SourceCatalyst / Co-reagentSolventTemperature (°C)Reported YieldSource
Cuprous CyanideNoneNone220–23060–65% ¹[2]
Sodium CyanideCopper(I) Cyanideo-Dichlorobenzene21082–88% ¹[3]
K₄[Fe(CN)₆]Pd(OAc)₂N/AN/AGood to Excellent ²[5]
Sodium CyanideNoneEthanol / WaterReflux91% ³[6]

¹ Yield reported for the synthesis of benzoyl cyanide. ² General method for aryl bromides. ³ Yield reported for the synthesis of m-phenoxy-benzyl cyanide from m-phenoxy-benzyl chloride.

Visualizations

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 3-Phenoxybenzoyl Chloride C Combine Reagents & Heat (180-230°C) A->C B Cyanide Source (e.g., CuCN) B->C D Crude Product Mixture C->D E Filtration (if applicable) D->E for Protocol 2 F Vacuum Distillation D->F for Protocol 1 E->F G Pure 3-Phenoxybenzoyl Cyanide F->G

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

References

Application Notes and Protocols: Formation of 3-Phenoxybenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism for the formation of 3-phenoxybenzoyl cyanide, a key intermediate in the synthesis of various commercial products, including synthetic pyrethroid insecticides.[1] This document outlines the prevalent synthetic pathway, a detailed experimental protocol, and relevant chemical data.

Introduction

This compound, a member of the aroyl cyanide class, is characterized by a cyanide group attached to the carbonyl carbon of a 3-phenoxybenzoyl moiety.[1] Its primary significance lies in its role as a precursor to the alcohol moiety of several potent pyrethroid insecticides.[1] The synthesis of this compound is a critical step in the production of these agrochemicals. Understanding the reaction mechanism and experimental parameters is crucial for optimizing its production and for the development of new synthetic methodologies.

Reaction Mechanism: Nucleophilic Acyl Substitution

The most common and effective method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 3-phenoxybenzoyl chloride and a cyanide salt. This reaction proceeds via a well-established addition-elimination mechanism.

Step 1: Nucleophilic Attack The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-phenoxybenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the elimination of the chloride ion, which is a good leaving group. The final product is this compound.

Experimental Protocols

This section details the necessary protocols for the synthesis of the precursor, 3-phenoxybenzoyl chloride, and the subsequent formation of this compound.

Protocol 1: Synthesis of 3-Phenoxybenzoyl Chloride

Materials:

  • 3-Phenoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or toluene

  • Rotary evaporator

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenoxybenzoic acid in an excess of thionyl chloride or in an anhydrous solvent like dichloromethane if using oxalyl chloride.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride or solvent and oxalyl chloride by distillation under reduced pressure using a rotary evaporator.

  • To ensure complete removal of volatile impurities, co-evaporate the residue with an anhydrous solvent like toluene.

  • The resulting crude 3-phenoxybenzoyl chloride, typically a liquid, can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aroyl cyanides.

Materials:

  • 3-Phenoxybenzoyl chloride

  • Cuprous cyanide (CuCN) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Filtration apparatus

  • Rotary evaporator

Procedure using Cuprous Cyanide:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add dried cuprous cyanide.

  • Add anhydrous solvent (e.g., acetonitrile or toluene) followed by 3-phenoxybenzoyl chloride.

  • Heat the reaction mixture to a temperature range of 150-230°C with vigorous stirring. The exact temperature and reaction time will need to be optimized. A general procedure for benzoyl cyanide suggests heating at 220-230°C for 1.5 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., toluene) and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or crystallization.

Procedure using Potassium Hexacyanoferrate(II):

  • In a round-bottom flask, dissolve 3-phenoxybenzoyl chloride in anhydrous DMF.

  • Add potassium hexacyanoferrate(II) along with catalysts such as silver iodide (AgI), polyethylene glycol (PEG-400), and potassium iodide (KI).

  • Stir the reaction mixture at room temperature. General procedures for aroyl chlorides suggest that the reaction is typically complete in less than ten hours.[1]

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the this compound by column chromatography or crystallization.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValueSource(s)
CAS Number 61775-25-5[1][3][4][5]
Molecular Formula C₁₄H₉NO₂[1][3][4]
Molecular Weight 223.23 g/mol [1][3][4]
Appearance Yellow crystals[1]
Melting Point 71.8-72.5 °C[1]
¹H NMR (Predicted) 7.0–8.0 ppm (m, Ar-H)[1]
¹³C NMR (Predicted) ~117 ppm (C≡N), 115–140 ppm (Ar-C), 160–185 ppm (C=O)[1]
IR (Predicted) 2200-2240 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (C=O stretch)[1]
Table 2: Summary of Reaction Conditions for Aroyl Cyanide Synthesis
PrecursorCyanide SourceCatalysts/ReagentsSolventTemperatureYield RangeSource(s)
Aroyl ChloridesK₄[Fe(CN)₆]AgI, PEG-400, KIDMFRoom Temperature64-89%[1]
Benzoyl ChlorideCuCNNoneNeat220-230°C60-65%[2]

Note: The yields presented are for general aroyl cyanides and benzoyl cyanide. The optimal conditions and yield for this compound may vary and require experimental optimization.

Mandatory Visualizations

Diagram 1: Overall Synthesis Workflow

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Cyanation 3-Phenoxybenzoic_Acid 3-Phenoxybenzoic Acid Reaction_1 Reflux 3-Phenoxybenzoic_Acid->Reaction_1 Thionyl_Chloride Thionyl Chloride / Oxalyl Chloride Thionyl_Chloride->Reaction_1 3-Phenoxybenzoyl_Chloride 3-Phenoxybenzoyl Chloride Reaction_1->3-Phenoxybenzoyl_Chloride Reaction_2 Nucleophilic Acyl Substitution 3-Phenoxybenzoyl_Chloride->Reaction_2 Cyanide_Source Cyanide Source (e.g., CuCN) Cyanide_Source->Reaction_2 3-Phenoxybenzoyl_Cyanide This compound Reaction_2->3-Phenoxybenzoyl_Cyanide

Caption: Workflow for the synthesis of this compound.

Diagram 2: Reaction Mechanism of Cyanation

G Start 3-Phenoxybenzoyl Chloride + Cyanide Ion Step1 Nucleophilic Attack of CN⁻ on Carbonyl Carbon Start->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Collapse of Intermediate and Elimination of Cl⁻ Intermediate->Step2 Product This compound Step2->Product

Caption: Mechanism of nucleophilic acyl substitution for cyanide formation.

References

Application of 3-Phenoxybenzoyl Cyanide Precursors in Pyrethroid Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Type II pyrethroid insecticides are a critical class of synthetic pesticides used extensively in agriculture and public health for their high efficacy and selective toxicity. A key structural feature of these compounds is the α-cyano-3-phenoxybenzyl alcohol moiety, which is responsible for their potent neurotoxic effects on insects. The industrial synthesis of these vital insecticides, including deltamethrin, cypermethrin, and lambda-cyhalothrin, heavily relies on the use of 3-phenoxybenzoyl cyanide or its immediate precursor, 3-phenoxybenzaldehyde, for the formation of this essential cyanohydrin intermediate. This document provides detailed application notes on the synthetic pathways and experimental protocols for utilizing these precursors in the production of commercially significant pyrethroid insecticides.

Introduction

The development of synthetic pyrethroids revolutionized pest control by offering photostable and more potent alternatives to natural pyrethrins. Type II pyrethroids, distinguished by an α-cyano group on the 3-phenoxybenzyl alcohol moiety, exhibit enhanced insecticidal activity. The synthesis of this crucial alcohol component, (S)-α-cyano-3-phenoxybenzyl alcohol, is a pivotal step in the overall production of these insecticides.

The common and industrially scalable approach involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin (α-cyano-3-phenoxybenzyl alcohol). This intermediate is then esterified with a suitable acid chloride, typically a derivative of cyclopropanecarboxylic acid, to yield the final pyrethroid product. One-pot synthesis methods, where the cyanohydrin formation and subsequent esterification occur in the same reaction vessel, are often employed to streamline the process and improve efficiency.

Synthetic Pathways and Logical Relationships

The general synthetic workflow for the production of Type II pyrethroids from 3-phenoxybenzaldehyde is depicted below. This pathway highlights the key transformations from the aldehyde precursor to the final esterified insecticide.

G A 3-Phenoxybenzaldehyde C α-Cyano-3-phenoxybenzyl alcohol (Cyanohydrin Intermediate) A->C Cyanohydrin Formation B Sodium Cyanide (NaCN) B->C E Pyrethroid Insecticide (e.g., Cypermethrin, Deltamethrin) C->E Esterification D Pyrethroid Acid Chloride (e.g., DV-Acid Chloride) D->E F Phase Transfer Catalyst F->C Catalyzes

Caption: General synthetic pathway for Type II pyrethroids.

Quantitative Data Summary

The efficiency of pyrethroid synthesis is influenced by various factors including the choice of catalyst, solvent, and reaction conditions. The following tables summarize key quantitative data from representative synthetic protocols.

Table 1: Synthesis of α-Cyano-3-phenoxybenzyl Alcohol

PrecursorCyanide SourceSolventCatalystYield (%)Purity (%)Reference
m-PhenoxybenzaldehydeSodium Metabisulfite / Sodium CyanideIsopropyl ether / Water-97.698.0[1]
m-PhenoxybenzaldehydeSodium CyanideWater / Ethyl Acetate---[1]

Table 2: Synthesis of Pyrethroid Insecticides

Target PyrethroidPrecursorsSolventCatalystYield (%)Purity (%)Reference
Cypermethrin3-Phenoxybenzaldehyde, DV-Acid Chloride, Sodium Cyaniden-HexaneDiethylammonium ethanol based ammonium chloride99.598.1[2]
α-Cyano-3-phenoxybenzyl Ester3-Phenoxybenzaldehyde, DV-Acid Chloride, Sodium CyanideTetrahydrofuran / Water-95.5-[3]
Lambda-Cyhalothrin3-Phenoxy-4-fluoro-benzaldehyde, Dichloro chrysanthemum acyl chloride, Sodium Cyaniden-HexaneMethyl trioctyl ammonium chloride>99.0 (crude)>95.0[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final pyrethroid products.

Protocol 1: Synthesis of α-Cyano-3-phenoxybenzyl Alcohol

This protocol is adapted from a patented procedure for the synthesis of the key cyanohydrin intermediate.[1]

Materials:

  • m-Phenoxybenzaldehyde

  • Sodium metabisulfite

  • Sodium cyanide

  • Isopropyl ether

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • A solution of 200 g of sodium metabisulfite in 800 ml of water is added to a solution of 200 g of m-phenoxy-benzaldehyde in 800 ml of isopropyl ether.

  • 250 ml of methanol is added, and the mixture is stirred for 3 hours.

  • The mixture is vacuum filtered, and the recovered precipitate is washed with a 1:1 water-methanol mixture and then with isopropyl ether.

  • The precipitate is dried to obtain the bisulfite adduct of m-phenoxy-benzaldehyde.

  • A solution of 0.765 kg of sodium cyanide in 3.8 liters of water is added with stirring at 5°C to a suspension of the bisulfite adduct.

  • The mixture is stirred for 2 hours at 5°C and then filtered.

  • 100 ml of water and 100 ml of ethyl acetate are added to the filtrate, stirred, and decanted.

  • The aqueous phase is extracted with 100 ml of ethyl acetate.

  • The combined organic extracts are washed with water, dried, and evaporated to dryness under reduced pressure to yield α-cyano-3-phenoxybenzyl alcohol.

Protocol 2: One-Pot Synthesis of Cypermethrin

This protocol describes a streamlined, one-pot synthesis of Cypermethrin, a widely used pyrethroid insecticide.[2]

Materials:

  • 3-Phenoxybenzaldehyde (98.5% purity)

  • DV-acid chloride (98% purity)

  • Sodium cyanide

  • Diethylammonium ethanol based ammonium chloride (Phase Transfer Catalyst)

  • n-Hexane

  • Water

Procedure:

  • In a reaction vessel, add 65 g of water and 11.5 g of sodium cyanide. Stir until the sodium cyanide is fully dissolved.

  • Add 0.02 g of the phase transfer catalyst (diethylammonium ethanol based ammonium chloride).

  • Add 37.5 g of 3-phenoxybenzaldehyde and 50 mL of n-hexane.

  • Stir the mixture for 30 minutes at 25-30°C.

  • Cool the reaction mixture to 16°C with stirring.

  • Add 44 g of DV-acid chloride. The temperature will rise to approximately 20 ± 3°C.

  • Maintain this temperature and monitor the reaction until the mass content of 3-phenoxybenzaldehyde is ≤ 0.1%.

  • Once the reaction is complete, stir for an additional 10 minutes and then allow the layers to separate.

  • Remove the lower aqueous layer (waste water).

  • Wash the upper organic layer twice with water.

  • Remove the solvent (n-hexane) under vacuum to obtain the final cypermethrin product.

G A Charge Water, NaCN, and Phase Transfer Catalyst B Add 3-Phenoxybenzaldehyde and n-Hexane A->B C Stir at 25-30°C for 30 min B->C D Cool to 16°C C->D E Add DV-Acid Chloride D->E F Incubate at 20 ± 3°C E->F G Reaction Monitoring (3-Phenoxybenzaldehyde ≤ 0.1%) F->G H Work-up: Layer Separation, Washing, Solvent Removal G->H Reaction Complete I Final Product: Cypermethrin H->I

Caption: Experimental workflow for one-pot Cypermethrin synthesis.

Conclusion

The synthetic route to Type II pyrethroid insecticides via 3-phenoxybenzaldehyde and its cyanohydrin derivative is a well-established and efficient industrial process. The use of one-pot methodologies and phase transfer catalysts has further optimized these syntheses, leading to high yields and purities of the final products. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of agrochemical development and manufacturing. Further research into novel catalysts and green solvent systems could lead to even more sustainable and cost-effective production methods for this important class of insecticides.

References

Synthesis of Fenvalerate Utilizing a 3-Phenoxybenzaldehyde-Derived Cyanohydrin Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the pyrethroid insecticide Fenvalerate. The synthesis is based on the esterification of the cyanohydrin derived from 3-phenoxybenzaldehyde and sodium cyanide with 2-(4-chlorophenyl)-3-methylbutyryl chloride. This method, often referred to as a one-pot synthesis, is an efficient route to obtaining Fenvalerate. Included are the reaction pathway, a detailed experimental protocol, and a summary of expected yields and purity.

Introduction

Fenvalerate is a widely used synthetic pyrethroid insecticide effective against a broad spectrum of pests.[1] It functions as a sodium channel modulator, exhibiting both contact and stomach action.[2] Chemically, Fenvalerate is the α-cyano-3-phenoxybenzyl ester of 2-(4-chlorophenyl)-3-methylbutyric acid.[3] The molecule contains two chiral centers, resulting in four stereoisomers with varying insecticidal activity.[1][2][4] The (S,S) isomer, known as esfenvalerate, exhibits the highest insecticidal efficacy.[1][2] The synthesis described herein utilizes the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with the cyanohydrin intermediate formed from 3-phenoxybenzaldehyde and sodium cyanide.[2][5] This intermediate, cyano(3-phenoxyphenyl)methanol, is often referred to in the context of its precursor, 3-phenoxybenzoyl cyanide, a key building block for various pyrethroids.[6]

Reaction Pathway & Mechanism

The synthesis of Fenvalerate proceeds via a one-pot reaction where 3-phenoxybenzaldehyde reacts with sodium cyanide to form a cyanohydrin intermediate. This intermediate is then acylated in situ by 2-(4-chlorophenyl)-3-methylbutyryl chloride to yield Fenvalerate.[2][5] Triethylamine is often used as a catalyst in this process.[5]

The reaction can be summarized as follows:

  • Formation of the Cyanohydrin: 3-phenoxybenzaldehyde reacts with sodium cyanide in the presence of a catalyst to form the cyanohydrin, cyano(3-phenoxyphenyl)methanol.

  • Esterification: The cyanohydrin intermediate then undergoes esterification with 2-(4-chlorophenyl)-3-methylbutyryl chloride to produce Fenvalerate.

Experimental Protocol

This protocol is adapted from established synthetic methods.[5][7]

Materials:

  • 3-Phenoxybenzaldehyde (98.5%)

  • Sodium Cyanide (97%)

  • 2-(4-chlorophenyl)-3-methylbutyryl chloride

  • Triethylamine

  • Toluene

  • Water

  • Three-necked reaction flask

  • Stirring apparatus

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a three-necked reaction flask equipped with a stirrer and a dropping funnel, dissolve 98.5% 3-phenoxybenzaldehyde (24.73g) and 97% sodium cyanide (6.06g) in a mixture of water and toluene.

  • Add a catalytic amount of triethylamine to the mixture.

  • While stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol) dropwise to the reaction mixture.

  • Maintain the reaction at room temperature and allow it to proceed overnight with continuous stirring.

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water to remove any remaining salts.

  • Evaporate the solvent from the organic layer under reduced pressure to obtain the crude Fenvalerate product.

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of Fenvalerate using the described method.[5]

ParameterValue
Purity of Fenvalerate96.0%
Yield of Fenvalerate99.1%

Diagrams

G cluster_workflow Experimental Workflow A 1. Dissolve 3-Phenoxybenzaldehyde, Sodium Cyanide, and Triethylamine in Toluene/Water B 2. Add 2-(4-chlorophenyl)-3-methylbutyryl chloride solution dropwise A->B C 3. React overnight at room temperature B->C D 4. Separate the organic layer C->D E 5. Wash the organic layer with water D->E F 6. Evaporate the solvent E->F G Fenvalerate Product F->G

Caption: Experimental workflow for the synthesis of Fenvalerate.

G cluster_pathway Reaction Pathway Reactant1 3-Phenoxybenzaldehyde Intermediate Cyanohydrin Intermediate (cyano(3-phenoxyphenyl)methanol) Reactant1->Intermediate Reactant2 Sodium Cyanide Reactant2->Intermediate Product Fenvalerate Intermediate->Product Reactant3 2-(4-chlorophenyl)-3-methylbutyryl chloride Reactant3->Product

Caption: Reaction pathway for the synthesis of Fenvalerate.

References

Application of 3-Phenoxybenzoyl Cyanide in the Synthesis of Deltamethrin: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin, a highly effective synthetic pyrethroid insecticide, is synthesized through a multi-step process where the stereochemistry of the molecule is crucial for its potent biological activity. A key intermediate in a highly efficient chemo-enzymatic synthesis route is derived from 3-phenoxybenzoyl cyanide. This intermediate, (S)-α-cyano-3-phenoxybenzyl alcohol, provides the essential chiral alcohol moiety for the final esterification step. This document provides detailed application notes and experimental protocols for the synthesis of deltamethrin, with a focus on the formation of this critical intermediate and its subsequent conversion to the final product. The protocols outlined herein describe a robust pathway that includes the formation of a racemic cyanohydrin acetate, its enzymatic resolution to isolate the desired (S)-enantiomer, and the final esterification to yield deltamethrin.

Introduction

Deltamethrin is a powerful insecticide widely used in agriculture and public health for the control of a broad range of insect pests.[1] Its insecticidal efficacy is largely attributed to its specific stereochemical configuration, particularly the (S)-configuration at the α-cyano position of the alcohol moiety.[2][3] The synthesis of deltamethrin can be achieved through various routes, with the chemo-enzymatic approach offering a highly stereoselective and efficient method for obtaining the optically pure (S)-α-cyano-3-phenoxybenzyl alcohol intermediate. This intermediate is formed from 3-phenoxybenzaldehyde via a cyanohydrin derivative. This document details the application of this synthetic strategy, providing comprehensive protocols for each key transformation.

Overall Synthesis Pathway

The synthesis of deltamethrin from 3-phenoxybenzaldehyde via the this compound intermediate pathway involves four primary stages:

  • Formation of Racemic α-Cyano-3-phenoxybenzyl Acetate: 3-Phenoxybenzaldehyde undergoes a reaction with a cyanide source and an acetylating agent to produce the racemic acetate of the corresponding cyanohydrin.

  • Enzymatic Resolution: The racemic acetate is subjected to an enantioselective transesterification catalyzed by a lipase. This step yields the desired (S)-α-cyano-3-phenoxybenzyl alcohol and the unreacted (R)-α-cyano-3-phenoxybenzyl acetate.

  • Racemization of the (R)-enantiomer: To optimize the overall yield, the undesired (R)-acetate is racemized and can be recycled back into the enzymatic resolution step.

  • Esterification: The optically pure (S)-α-cyano-3-phenoxybenzyl alcohol is esterified with (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) to form the final product, deltamethrin.

The overall workflow of this synthesis is depicted in the following diagram:

Deltamethrin_Synthesis_Workflow cluster_1 Stage 1: Racemic Acetate Formation cluster_2 Stage 2: Enzymatic Resolution cluster_3 Stage 3: Racemization cluster_4 Stage 4: Esterification PBA 3-Phenoxybenzaldehyde Racemic_Acetate Racemic α-Cyano-3-phenoxybenzyl Acetate PBA->Racemic_Acetate Cyanation & Acetylation Reagents1 NaCN / Acetic Anhydride Phase Transfer Catalyst S_Alcohol (S)-α-Cyano-3-phenoxybenzyl Alcohol Racemic_Acetate->S_Alcohol Enantioselective Transesterification R_Acetate (R)-α-Cyano-3-phenoxybenzyl Acetate Racemic_Acetate->R_Acetate Lipase Immobilized Lipase Deltamethrin Deltamethrin S_Alcohol->Deltamethrin Esterification Racemic_Recycled Racemic Acetate (Recycled) R_Acetate->Racemic_Recycled Racemization Base Triethylamine Racemic_Recycled->Racemic_Acetate Recycle DV_Chloride DV-Acid Chloride

Caption: Overall workflow for the synthesis of Deltamethrin.

Quantitative Data Summary

The table below summarizes key quantitative data for each step of the deltamethrin synthesis process.

StepReactantsKey Reagents/CatalystsSolvent(s)Temperature (°C)Yield (%)Purity / Enantiomeric Excess (ee)Reference(s)
1. Racemic Acetate Formation 3-Phenoxybenzaldehyde, Sodium Cyanide, Acetic AnhydridePhase Transfer CatalystToluene/Water0–5~75>95% (Purity)[4]
2. Enzymatic Resolution Racemic α-Cyano-3-phenoxybenzyl Acetate, n-ButanolImmobilized Lipase (Pseudomonas sp.)Diisopropyl EtherRoom Temp.~46 (of a theoretical max of 50)>96% (ee of S-alcohol)[4]
3. Racemization of (R)-Acetate (R)-α-Cyano-3-phenoxybenzyl AcetateTriethylamineDiisopropyl Ether/TolueneRoom Temp.HighRacemic[4]
4. Esterification (S)-α-Cyano-3-phenoxybenzyl Alcohol, DV-Acid ChloridePyridineBenzene15–20Good to High>98% (Purity)[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic α-Cyano-3-phenoxybenzyl Acetate

This protocol outlines the synthesis of the racemic acetate intermediate from 3-phenoxybenzaldehyde.

Materials:

  • 3-Phenoxybenzaldehyde (m-PBA)

  • Sodium Cyanide (NaCN)

  • Acetic Anhydride

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Reaction vessel equipped with a mechanical stirrer and cooling system

Procedure:

  • In the reaction vessel, dissolve 3-phenoxybenzaldehyde and a catalytic amount of tetrabutylammonium bromide in toluene.

  • In a separate beaker, prepare an aqueous solution of sodium cyanide.

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • With vigorous stirring, slowly add the aqueous sodium cyanide solution to the toluene solution.

  • Add acetic anhydride dropwise to the biphasic mixture, ensuring the temperature remains between 0–5 °C.

  • Continue to stir the reaction mixture for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude racemic α-cyano-3-phenoxybenzyl acetate.

  • If required, the product can be further purified by column chromatography on silica gel.

Protocol_1_Workflow start Start step1 Combine 3-PBA and PTC in Toluene start->step1 step3 Cool Toluene mixture to 0-5°C step1->step3 step2 Prepare aqueous NaCN solution step4 Add NaCN solution and Acetic Anhydride step2->step4 step3->step4 step5 Stir for 2-4 hours at 0-5°C step4->step5 step6 Work-up: Separate and wash organic layer step5->step6 step7 Dry and concentrate organic layer step6->step7 product Racemic α-Cyano-3-phenoxybenzyl Acetate step7->product end End product->end

Caption: Experimental workflow for Protocol 1.

Protocol 2: Enzymatic Resolution of Racemic α-Cyano-3-phenoxybenzyl Acetate

This protocol describes the stereoselective synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol using an immobilized lipase.

Materials:

  • Racemic α-Cyano-3-phenoxybenzyl Acetate

  • Immobilized Lipase (e.g., from Pseudomonas sp.)

  • n-Butanol

  • Diisopropyl Ether

  • Reaction vessel with an orbital shaker or stirrer

Procedure:

  • Add the racemic α-cyano-3-phenoxybenzyl acetate and diisopropyl ether to the reaction vessel.

  • Add n-butanol (as the acyl acceptor) and the immobilized lipase to the mixture.

  • Seal the vessel and place it on an orbital shaker or use a mechanical stirrer to ensure gentle mixing at room temperature.

  • Monitor the reaction by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the product and the extent of conversion.

  • When the conversion approaches 50% (indicating that the (S)-acetate has been fully converted), stop the reaction.

  • Recover the immobilized enzyme by filtration for potential reuse.

  • The filtrate, containing (S)-α-cyano-3-phenoxybenzyl alcohol and unreacted (R)-α-cyano-3-phenoxybenzyl acetate, is then concentrated.

  • Separate the (S)-alcohol from the (R)-acetate by column chromatography on silica gel.

Protocol_2_Workflow start Start step1 Combine Racemic Acetate, n-Butanol, and Lipase in Diisopropyl Ether start->step1 step2 Agitate at Room Temperature step1->step2 step3 Monitor by Chiral HPLC step2->step3 step4 Stop reaction at ~50% conversion step3->step4 step5 Filter to remove enzyme step4->step5 step6 Separate (S)-Alcohol and (R)-Acetate by Chromatography step5->step6 product_S (S)-α-Cyano-3-phenoxybenzyl Alcohol step6->product_S product_R (R)-α-Cyano-3-phenoxybenzyl Acetate step6->product_R end End product_S->end

Caption: Experimental workflow for Protocol 2.

Protocol 3: Racemization of (R)-α-Cyano-3-phenoxybenzyl Acetate

This protocol allows for the recycling of the undesired (R)-enantiomer.

Materials:

  • (R)-α-Cyano-3-phenoxybenzyl Acetate

  • Triethylamine

  • Diisopropyl Ether or Toluene

  • Reaction vessel

Procedure:

  • Dissolve the (R)-α-cyano-3-phenoxybenzyl acetate in diisopropyl ether or toluene.

  • Add a catalytic amount of triethylamine to the solution.

  • Stir the mixture at room temperature for several hours.

  • Monitor the racemization process using chiral HPLC until the enantiomeric excess is zero.

  • The resulting racemic mixture can be purified and reused in the enzymatic resolution step (Protocol 2).

Protocol 4: Esterification of (S)-α-Cyano-3-phenoxybenzyl Alcohol to Deltamethrin

This is the final step in the synthesis of deltamethrin.

Materials:

  • (S)-α-Cyano-3-phenoxybenzyl Alcohol

  • (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride)

  • Pyridine

  • Anhydrous Benzene (or a suitable alternative like toluene)

  • 2N Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Hexane (for crystallization)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve (S)-α-cyano-3-phenoxybenzyl alcohol and DV-acid chloride in anhydrous benzene.

  • Cool the reaction mixture to 15 °C.

  • Slowly add a solution of pyridine in anhydrous benzene to the mixture with continuous stirring.

  • Allow the reaction to warm to room temperature (around 20 °C) and stir for 2-3 hours, monitoring for completion by TLC or HPLC.

  • Upon completion, quench the reaction by pouring the mixture into 2N hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude deltamethrin by crystallization from hexane to obtain a crystalline solid.[2]

Protocol_4_Workflow start Start step1 Combine (S)-Alcohol and DV-Acid Chloride in Benzene start->step1 step2 Cool to 15°C step1->step2 step3 Add Pyridine solution step2->step3 step4 Stir for 2-3 hours at 20°C step3->step4 step5 Quench with 2N HCl step4->step5 step6 Work-up: Separate and wash organic layer step5->step6 step7 Dry and concentrate organic layer step6->step7 step8 Crystallize from Hexane step7->step8 product Deltamethrin step8->product end End product->end

Caption: Experimental workflow for Protocol 4.

Key Chemical Transformations

The core chemical transformations in this synthesis are the nucleophilic addition of cyanide to an aldehyde and a lipase-mediated kinetic resolution.

Key_Transformations cluster_cyanation Cyanohydrin Formation cluster_resolution Enzymatic Resolution Aldehyde 3-Phenoxybenzaldehyde (Electrophile) Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin Cyanide Cyanide Ion (CN⁻) (Nucleophile) Cyanide->Aldehyde Nucleophilic Attack on Carbonyl Carbon Racemic_Acetate Racemic Acetate ((R/S)-Acetate) Lipase Lipase Active Site Racemic_Acetate->Lipase (S)-enantiomer fits active site R_Acetate (R)-Acetate (Unreacted) Racemic_Acetate->R_Acetate (R)-enantiomer does not fit S_Alcohol (S)-Alcohol (Product) Lipase->S_Alcohol Hydrolysis

Caption: Key chemical transformations in the synthesis.

Disclaimer: These protocols are for informational purposes and should only be performed by trained professionals in a suitable laboratory setting. The use of sodium cyanide is highly hazardous and requires strict adherence to safety protocols. All chemical waste must be handled and disposed of in accordance with local regulations.

References

Application Notes and Protocols: 3-Phenoxybenzoyl Cyanide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxybenzoyl cyanide, a bifunctional molecule featuring a reactive aroyl cyanide moiety, serves as a crucial building block in modern organic synthesis. Its primary application lies in the agrochemical industry as a key precursor to a multitude of synthetic pyrethroid insecticides, including deltamethrin, fenvalerate, and cypermethrin. The unique reactivity of its carbonyl and cyanide groups also positions it as a valuable starting material for the construction of diverse heterocyclic scaffolds, holding potential for applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, alongside a summary of quantitative data and visual representations of key synthetic pathways.

Introduction

This compound (α-oxo-3-phenoxybenzeneacetonitrile) is an aromatic compound characterized by a benzoyl group substituted with a phenoxy moiety at the meta position and a cyanide group attached to the carbonyl carbon.[1] This structural arrangement confers a dual reactivity profile, with an electrophilic carbonyl carbon and an activated cyano group, making it a versatile intermediate for various chemical transformations.[2] Its most prominent role is as a precursor to the α-cyano-3-phenoxybenzyl alcohol moiety, a critical component in many commercially significant pyrethroid insecticides.[1][3] The introduction of the α-cyano group is known to significantly enhance the insecticidal potency of these compounds.[1][3] Beyond its use in agrochemicals, the reactivity of this compound opens avenues for its application in the synthesis of novel heterocyclic compounds with potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 61775-25-5--INVALID-LINK--
Molecular Formula C₁₄H₉NO₂--INVALID-LINK--
Molecular Weight 223.23 g/mol --INVALID-LINK--
Appearance Viscous yellow-brown liquid or semi-solid--INVALID-LINK--
Boiling Point 138 °C at 0.2 mmHg--INVALID-LINK--

Applications in Organic Synthesis

Synthesis of Pyrethroid Insecticides

The primary application of this compound is in the preparation of the alcohol moiety of several key pyrethroid insecticides. This typically involves the reduction of the carbonyl group to a hydroxyl group, followed by esterification with a suitable carboxylic acid.

Logical Workflow for Pyrethroid Synthesis

G A 3-Phenoxybenzoyl Chloride C This compound A->C B Cyanide Source (e.g., CuCN) B->C E Racemic α-Cyano-3-phenoxybenzyl Alcohol C->E Reduction D Reducing Agent (e.g., NaBH4) D->E F Enzymatic Resolution (Lipase) E->F G (S)-α-Cyano-3-phenoxybenzyl Alcohol F->G Selective Hydrolysis/Esterification I Pyrethroid Insecticide (e.g., Deltamethrin) G->I Esterification H Pyrethroid Acid Chloride H->I

Caption: General synthetic route to pyrethroid insecticides.

Fenvalerate is a widely used pyrethroid insecticide. Its synthesis can be achieved through a one-pot reaction involving 3-phenoxybenzaldehyde, sodium cyanide, and 2-(4-chlorophenyl)-3-methylbutyryl chloride.

Experimental Protocol: One-Pot Synthesis of Fenvalerate

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-phenoxybenzaldehyde (24.73 g, 0.125 mol, 98.5% purity) and sodium cyanide (6.06 g, 0.124 mol, 97% purity) in a mixture of water and toluene.[4]

  • Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.[4]

  • Acylation: While stirring vigorously, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mol) dropwise to the reaction mixture.[4]

  • Reaction: Maintain the reaction at room temperature and stir overnight.[4]

  • Work-up: After the reaction is complete, as monitored by TLC, separate the organic layer.

  • Purification: Evaporate the solvent under reduced pressure to obtain crude fenvalerate.[4] Further purification can be achieved by column chromatography.

Quantitative Data for Fenvalerate Synthesis

ReactantMolar RatioYield (%)Purity (%)Reference
Butyryl chloride: 3-Phenoxybenzaldehyde: Sodium cyanide: Triethylamine1.01-1.03 : 1 : 1.15 : 0.01>98---INVALID-LINK--
--99.196.0--INVALID-LINK--

Cypermethrin is another potent synthetic pyrethroid. Its synthesis involves the reaction of 3-phenoxybenzaldehyde with sodium cyanide and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride.

Experimental Protocol: Synthesis of Cypermethrin

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of sodium cyanide (2.40 g, 0.049 mol) in a 1:1 (v/v) mixture of water and tetrahydrofuran (50 mL).[5]

  • Addition of Reactants: To the stirred solution at 15 °C, add a mixture of 3-phenoxybenzaldehyde (7.00 g, 0.035 mol) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mol) dropwise over 30 minutes.[5]

  • Reaction: Continue stirring at 15 °C for an additional 2 hours.[5]

  • Extraction: Extract the reaction mixture three times with methylene chloride (40 mL each).[5]

  • Washing: Wash the combined organic layers once with 2 N aqueous NaOH (50 mL) and then four times with water (50 mL portions) until the pH of the wash is approximately 6.[5]

  • Drying and Concentration: Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.[5]

Quantitative Data for Cypermethrin Synthesis

ReactantMolar RatioYield (%)Reference
3-Phenoxybenzaldehyde : Sodium Cyanide : Acid Chloride1 : 1.4 : 1.295.5--INVALID-LINK--
Synthesis of Chiral α-Cyano-3-phenoxybenzyl Alcohol

The insecticidal activity of pyrethroids is often stereospecific, with the (S)-enantiomer of the alcohol moiety exhibiting significantly higher activity.[1] Therefore, the enantioselective synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol is of great industrial importance. A common strategy involves the enzymatic resolution of the racemic alcohol.

Workflow for Enzymatic Resolution

G A Racemic α-Cyano-3-phenoxybenzyl Alcohol D Mixture of (R)-Ester and (S)-Alcohol A->D B Acyl Donor (e.g., Vinyl Acetate) B->D C Lipase C->D Enantioselective Esterification E Separation (Chromatography/Extraction) D->E F (S)-α-Cyano-3-phenoxybenzyl Alcohol E->F G (R)-α-Cyano-3-phenoxybenzyl Ester E->G

Caption: Enzymatic resolution of racemic α-cyano-3-phenoxybenzyl alcohol.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-α-Cyano-3-phenoxybenzyl Alcohol

  • Reaction Setup: In a flask, dissolve racemic α-cyano-3-phenoxybenzyl alcohol and an acyl donor (e.g., vinyl acetate) in a suitable organic solvent (e.g., hexane).

  • Enzyme Addition: Add an immobilized lipase (e.g., from Candida antarctica) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • Termination: Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

  • Separation: Separate the resulting (S)-α-cyano-3-phenoxybenzyl alcohol from the unreacted (R)-ester by column chromatography or selective extraction.

Potential as a Building Block for Heterocycles

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds. The carbonyl group can react with nucleophiles, while the activated cyano group can participate in cycloaddition reactions.[2] Although specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of aroyl cyanides suggests potential synthetic routes to heterocycles such as oxazoles and thiazoles.

Hypothetical Synthetic Pathway to an Oxazole Derivative

G A This compound C Intermediate Adduct A->C B Amino Alcohol B->C Nucleophilic Addition E Substituted Oxazole C->E Intramolecular Reaction D Cyclization/ Dehydration D->E

Caption: Plausible route to oxazoles from this compound.

Conclusion

This compound is a commercially significant and synthetically versatile building block. Its established role in the production of pyrethroid insecticides underscores its industrial importance. The detailed protocols provided herein offer a practical guide for its application in this context. Furthermore, its inherent reactivity suggests a broader utility in the synthesis of novel heterocyclic structures, representing a promising area for future research and development in medicinal and materials chemistry. The exploration of its full synthetic potential beyond agrochemicals is an active and rewarding field of investigation.

References

Application Notes and Protocols for Stereoselective Reactions Involving 3-Phenoxybenzoyl Cyanide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the stereoselective synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol, a key chiral intermediate in the production of synthetic pyrethroid insecticides such as deltamethrin and esfenvalerate. The primary strategies discussed are the enzymatic kinetic resolution of racemic α-cyano-3-phenoxybenzyl acetate and the direct asymmetric hydrocyanation of 3-phenoxybenzaldehyde catalyzed by hydroxynitrile lyases (HNLs).

Introduction

The synthesis of pyrethroid insecticides requires optically pure chiral intermediates, with the (S)-enantiomer of α-cyano-3-phenoxybenzyl alcohol being of particular industrial importance.[1] Stereoselective synthesis is crucial for producing a final product with high insecticidal activity and reduced environmental impact. This document outlines two effective enzymatic methods to achieve high enantiomeric purity of the desired (S)-cyanohydrin.

Method 1: Chemo-Enzymatic Kinetic Resolution of Racemic α-Cyano-3-phenoxybenzyl Acetate

This approach involves the initial chemical synthesis of racemic α-cyano-3-phenoxybenzyl acetate, followed by a lipase-catalyzed kinetic resolution that selectively acts on one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Experimental Protocols

Protocol 1.1: Synthesis of Racemic α-Cyano-3-phenoxybenzyl Acetate

This protocol describes the synthesis of the racemic acetate starting from 3-phenoxybenzaldehyde.

  • Reaction Setup: In a batch reactor, combine 3-phenoxybenzaldehyde, acetone cyanohydrin, and vinyl acetate.

  • Catalyst Addition: Introduce an anion-exchange resin (e.g., D301) to catalyze the formation of the cyanohydrin.

  • Reaction Conditions: The reaction is carried out in an organic solvent. Water activity should be kept low (e.g., at 0.01) using molecular sieves.

  • Monitoring: The concentration of the resulting α-cyano-3-phenoxybenzyl acetate can be monitored by gas chromatography.

  • Work-up: Upon completion, the resin is filtered off, and the solvent is removed under reduced pressure to yield the racemic acetate.

Protocol 1.2: Lipase-Catalyzed Kinetic Resolution

This protocol details the enzymatic resolution of the racemic acetate.

  • Enzyme Preparation: A lipase, for example from Candida cylindracea, is added to a buffered aqueous solution (e.g., 0.2 M sodium acetate buffer, pH 5.0).[2]

  • Reaction Mixture: The racemic α-cyano-3-phenoxybenzyl acetate is added to the enzyme solution.[2]

  • Incubation: The mixture is stirred vigorously at room temperature for a specified period (e.g., 18 hours) to facilitate the asymmetric hydrolysis of the (R)-acetate.[2]

  • Phase Separation: After incubation, stirring is stopped, allowing the mixture to separate into an aqueous phase and an oily phase containing the (S)-acetate and the (R)-alcohol.[2]

  • Extraction and Purification: The oily phase is collected. The desired (S)-α-cyano-3-phenoxybenzyl acetate is then separated from the (R)-α-cyano-3-phenoxybenzyl alcohol using techniques such as column chromatography over silica gel.[2]

Protocol 1.3: Racemization of (R)-α-Cyano-3-phenoxybenzyl Acetate

The undesired (R)-acetate can be racemized for reuse, improving the overall process efficiency.

  • Base-Catalyzed Racemization: The racemization can be achieved under basic conditions, which facilitates the intermediate formation of 3-phenoxybenzaldehyde and hydrogen cyanide, followed by their recombination.[3]

Data Presentation
MethodEnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee)Reference
Asymmetric HydrolysisCandida cylindracea Lipase(R,S)-α-cyano-3-phenoxybenzyl acetate(S)-α-cyano-3-phenoxybenzyl acetate~50High (not specified)[2]
One-Pot Synthesis and ResolutionAlcaligenes sp. Lipase & Anion-Exchange Resin3-phenoxybenzaldehyde, Acetone cyanohydrin, Vinyl acetate(S)-α-cyano-3-phenoxybenzyl acetate-83% (with quinidine as catalyst)[4]

Workflow Visualization

Chemo_Enzymatic_Resolution cluster_synthesis Synthesis of Racemate cluster_resolution Enzymatic Resolution cluster_workup Downstream Processing PBA 3-Phenoxybenzaldehyde Rac_Acetate Racemic (R,S)-α-cyano-3-phenoxybenzyl acetate PBA->Rac_Acetate Chemical Synthesis AC Acetone Cyanohydrin AC->Rac_Acetate Chemical Synthesis VA Vinyl Acetate VA->Rac_Acetate Chemical Synthesis Resin Anion-Exchange Resin Resin->Rac_Acetate S_Acetate (S)-Acetate Rac_Acetate->S_Acetate Asymmetric Hydrolysis R_Alcohol (R)-Alcohol Rac_Acetate->R_Alcohol Asymmetric Hydrolysis Lipase Lipase Lipase->Rac_Acetate Separation Separation (e.g., Chromatography) S_Acetate->Separation R_Alcohol->Separation Desired_Product Desired (S)-Acetate Separation->Desired_Product Undesired_Enantiomer Undesired (R)-Alcohol Separation->Undesired_Enantiomer Racemization Racemization Undesired_Enantiomer->Racemization Recycle Recycle to Synthesis Racemization->Recycle HNL_Synthesis PBA 3-Phenoxybenzaldehyde Enzyme_Substrate_Complex Enzyme-Substrate Complex PBA->Enzyme_Substrate_Complex Racemic_Cyanohydrin Racemic Cyanohydrin PBA->Racemic_Cyanohydrin HCN Hydrogen Cyanide HCN->Enzyme_Substrate_Complex HCN->Racemic_Cyanohydrin HNL (S)-Hydroxynitrile Lyase HNL->Enzyme_Substrate_Complex S_Cyanohydrin (S)-α-cyano-3-phenoxybenzyl alcohol Enzyme_Substrate_Complex->S_Cyanohydrin Enantioselective Addition S_Cyanohydrin->HNL Enzyme Release Uncatalyzed Uncatalyzed Reaction (Background)

References

Catalytic Synthesis of 3-Phenoxybenzoyl Cyanide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 3-phenoxybenzoyl cyanide, a key intermediate in the production of various agrochemicals and pharmaceuticals. The methods described focus on catalytic approaches that offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.

Two primary catalytic routes are detailed:

  • Chemo-enzymatic Synthesis via Cyanohydrin Intermediate: This pathway involves the initial formation of α-cyano-3-phenoxybenzyl alcohol (3-phenoxybenzaldehyde cyanohydrin) from 3-phenoxybenzaldehyde, followed by a catalytic oxidation to yield the target this compound. This route is particularly notable for its potential to produce chiral derivatives through enzymatic catalysis.

  • Direct Cyanation of 3-Phenoxybenzoyl Chloride: This approach utilizes transition metal catalysis (Palladium or Nickel) or phase-transfer catalysis to directly introduce the cyanide group by substituting the chloride on 3-phenoxybenzoyl chloride.

Data Presentation: A Comparative Overview of Catalytic Methods

The following tables summarize quantitative data for the key catalytic steps in the synthesis of this compound and its immediate precursors.

Table 1: Catalytic Synthesis of α-Cyano-3-phenoxybenzyl Acetate (Cyanohydrin Precursor)

Starting MaterialCatalystCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
3-PhenoxybenzaldehydePhase Transfer CatalystSodium CyanideDichloromethane/WaterRT-75[1]

Table 2: Enzymatic Resolution for Chiral Cyanohydrin Synthesis

SubstrateEnzymeReaction TypeSolventConversion (%)Enantiomeric Excess (%)Reference
Racemic α-cyano-3-phenoxybenzyl acetatePseudomonas sp. LipaseTransesterificationIsopropyl ether~46>96 (for S-alcohol)[1]

Table 3: Catalytic Oxidation of Benzylic Alcohols to Carbonyls (Model Reactions)

Starting MaterialCatalyst/ReagentSolventTemp. (°C)Yield (%)Notes
Benzylic AlcoholsActivated Manganese DioxideDichloromethane/HexaneRefluxHighMild, selective for benzylic/allylic alcohols.[2][3]
Primary/Secondary AlcoholsDMSO, Oxalyl Chloride (Swern)Dichloromethane-78 to RTHighMild conditions, avoids heavy metals.[4][5][6][7][8]
Benzyl AlcoholFerric Nitrate1,4-Dioxane80up to 95[9]

Table 4: Direct Catalytic Cyanation of Aroyl Chlorides

Starting MaterialCatalyst SystemCyanide SourceSolventTemp. (°C)Yield (%)Reference
Aroyl ChloridesPd(OAc)₂ / LigandK₄[Fe(CN)₆]Dioxane/Water100High[10]
(Hetero)aryl ChloridesNiCl₂·6H₂O / dppf / ZnZn(CN)₂NMP50-80Good to Excellent[8]
Aroyl ChloridesAgI / PEG-400 / KIK₄[Fe(CN)₆]DMFRT64-89[4]
Alkyl HalidesPhase Transfer Catalyst (e.g., TBAB)KCNDichloromethane/WaterRTHigh[11]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of (S)-α-Cyano-3-phenoxybenzyl Alcohol

This protocol is divided into two main stages: the synthesis of racemic α-cyano-3-phenoxybenzyl acetate and its subsequent enzymatic resolution.

Stage 1: Synthesis of Racemic α-Cyano-3-phenoxybenzyl Acetate

  • Materials: 3-phenoxybenzaldehyde, sodium cyanide, acetic anhydride, phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB), dichloromethane, water.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 3-phenoxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, prepare an aqueous solution of sodium cyanide.

    • Add the phase transfer catalyst to the reaction flask.

    • Cool the flask in an ice bath and slowly add the aqueous sodium cyanide solution to the stirred organic solution.

    • After the addition is complete, add acetic anhydride dropwise while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Perform a liquid-liquid extraction to separate the organic phase. Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic α-cyano-3-phenoxybenzyl acetate.

    • The crude product can be purified by column chromatography if necessary. A reported yield for this step is 75% with 95% purity.[1]

Stage 2: Enzymatic Resolution of Racemic α-Cyano-3-phenoxybenzyl Acetate

  • Materials: Racemic α-cyano-3-phenoxybenzyl acetate, immobilized lipase (e.g., from Pseudomonas sp.), an alcohol (e.g., butanol), and an organic solvent (e.g., isopropyl ether).

  • Procedure:

    • To a solution of racemic α-cyano-3-phenoxybenzyl acetate in isopropyl ether, add the immobilized lipase and butanol.

    • Incubate the mixture in a shaker at a controlled temperature.

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Filter off the immobilized enzyme for reuse.

    • The resulting mixture contains (S)-α-cyano-3-phenoxybenzyl alcohol and unreacted (R)-α-cyano-3-phenoxybenzyl acetate.

    • Separate the alcohol from the ester by column chromatography or extraction. The transesterification can achieve nearly full conversion (46% out of a theoretical 50%) with an enantiomeric excess of >96% for the (S)-alcohol.[1]

Protocol 2: Catalytic Oxidation of α-Cyano-3-phenoxybenzyl Alcohol to this compound (General Method)
  • Materials: α-Cyano-3-phenoxybenzyl alcohol, activated manganese dioxide (MnO₂), and a dry, inert solvent (e.g., dichloromethane or hexane).

  • Procedure:

    • To a solution of α-cyano-3-phenoxybenzyl alcohol in dichloromethane, add an excess of activated manganese dioxide (typically 5-10 fold molar excess).

    • Stir the suspension vigorously at room temperature or under reflux. The reaction progress should be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

    • Wash the celite pad with additional dichloromethane.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography or recrystallization. While specific yields for this substrate are not detailed, this method is generally high-yielding for benzylic alcohols.[2][3]

Protocol 3: Palladium-Catalyzed Cyanation of 3-Phenoxybenzoyl Chloride (General Method)
  • Materials: 3-Phenoxybenzoyl chloride, palladium precatalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., dppf), non-toxic cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O), base (e.g., KOAc), dioxane, and degassed water.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O to a reaction vessel.

    • Add 3-phenoxybenzoyl chloride to the vessel.

    • Add dioxane and a degassed aqueous solution of KOAc.

    • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by GC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound. This method is generally high-yielding for a broad range of aryl chlorides.[10]

Mandatory Visualizations

Chemo_Enzymatic_Synthesis Chemo-enzymatic Synthesis of (S)-3-Phenoxybenzoyl Cyanide PBA 3-Phenoxybenzaldehyde Racemic_Acetate Racemic α-Cyano-3-phenoxybenzyl Acetate PBA->Racemic_Acetate Chemical Synthesis NaCN_Ac2O NaCN, Ac₂O Phase Transfer Catalyst S_Alcohol (S)-α-Cyano-3-phenoxybenzyl Alcohol Racemic_Acetate->S_Alcohol Enzymatic Resolution R_Acetate (R)-α-Cyano-3-phenoxybenzyl Acetate (unreacted) Racemic_Acetate->R_Acetate Lipase Immobilized Lipase (e.g., Pseudomonas sp.) Final_Product (S)-3-Phenoxybenzoyl Cyanide S_Alcohol->Final_Product Oxidation Step Oxidation Catalytic Oxidation (e.g., MnO₂)

Caption: Workflow for the chemo-enzymatic synthesis of (S)-3-Phenoxybenzoyl Cyanide.

Direct_Cyanation Direct Catalytic Cyanation of 3-Phenoxybenzoyl Chloride cluster_catalysts Catalyst Options PB_Chloride 3-Phenoxybenzoyl Chloride Final_Product This compound PB_Chloride->Final_Product Cyanation Reaction Catalyst_System Catalyst System Pd_Catalyst Pd(OAc)₂ / Ligand + K₄[Fe(CN)₆] Pd_Catalyst->Catalyst_System Ni_Catalyst NiCl₂ / Ligand / Zn + Zn(CN)₂ Ni_Catalyst->Catalyst_System PTC_Catalyst Phase Transfer Catalyst + NaCN/KCN PTC_Catalyst->Catalyst_System

Caption: Synthetic routes for the direct cyanation of 3-Phenoxybenzoyl Chloride.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Phenoxybenzoyl cyanide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-phenoxybenzoyl cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting materials are 3-phenoxybenzaldehyde and 3-phenoxybenzoyl chloride. The choice of starting material often depends on the desired scale of the reaction, available reagents, and the specific synthetic route being employed.

Q2: What is the primary application of this compound?

A2: this compound is a key intermediate in the synthesis of synthetic pyrethroid insecticides. The cyanohydrin derived from it is crucial for creating potent and photostable insecticides like deltamethrin and fenvalerate.[1]

Q3: Are there stereoselective methods to synthesize specific enantiomers of this compound derivatives?

A3: Yes, enzymatic and chemo-enzymatic methods are commonly used to produce optically active derivatives, particularly the (S)-enantiomer of α-cyano-3-phenoxybenzyl alcohol, which is a precursor to highly potent insecticides.[1] These methods often employ lipases for kinetic resolution.[2][3][4][5]

Q4: What are the main challenges in the synthesis of this compound?

A4: Key challenges include achieving high yields, minimizing side reactions such as hydrolysis of the nitrile group, preventing racemization in chiral syntheses, and purification of the final product.[1][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Reaction Yield
Symptom Potential Cause Recommended Solution
Low or no product formation Poor quality of reagents: Impurities in starting materials or solvents can inhibit the reaction.Ensure all reagents and solvents are pure and anhydrous, especially for reactions sensitive to moisture. Purify starting materials if necessary.[7]
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures.Optimize the reaction temperature. For many cyanohydrin formations, maintaining a specific temperature range is critical to balance reaction rate and selectivity.
Inefficient catalyst: The chosen catalyst may not be active enough or may be poisoned by impurities.Screen different catalysts or increase the catalyst loading. For enzymatic reactions, ensure the enzyme is active and the reaction conditions (pH, solvent) are optimal for its activity.[8][9]
Electronic effects of substituents: Electron-donating groups on the aromatic ring can deactivate the carbonyl group towards nucleophilic attack, leading to lower yields.[1]For substrates with deactivating groups, consider using more reactive cyanide sources or harsher reaction conditions.
Product loss during workup Hydrolysis of the cyanohydrin: The cyanohydrin product can be unstable in aqueous acidic or basic conditions, reverting to the starting aldehyde or hydrolyzing to the corresponding carboxylic acid.[10][11][12][13][14]Perform the workup at low temperatures and use mild acidic or basic conditions. Minimize the time the product is in contact with aqueous layers.
Emulsion formation: Formation of stable emulsions during aqueous workup can lead to significant product loss.Add brine (saturated NaCl solution) to break up emulsions. Alternatively, filter the mixture through a pad of celite.
Product Purity Issues
Symptom Potential Cause Recommended Solution
Presence of starting material in the final product Incomplete reaction: The reaction may not have gone to completion.Increase the reaction time or temperature. Consider adding a slight excess of the cyanide source. Monitor the reaction progress by TLC or GC to ensure completion.
Presence of 3-phenoxybenzoic acid Hydrolysis of the nitrile group: The cyanide group is susceptible to hydrolysis to a carboxylic acid, especially in the presence of acid or base and water.[10][11][12][13][14]Use anhydrous reaction conditions. During workup, avoid prolonged exposure to strong acids or bases. The carboxylic acid impurity can often be removed by washing the organic phase with a mild aqueous base like sodium bicarbonate solution.
Presence of unidentifiable byproducts Side reactions: High temperatures or incorrect stoichiometry can lead to the formation of various side products.Optimize reaction conditions (temperature, stoichiometry, reaction time). Consider using a milder cyanide source or a more selective catalyst. Purification by column chromatography or recrystallization may be necessary.
Low enantiomeric excess (in chiral synthesis) Racemization: The chiral center of the cyanohydrin can racemize, especially under basic conditions.[6]Maintain a neutral or slightly acidic pH during the reaction and workup. For enzymatic resolutions, carefully control the reaction time to prevent the reverse reaction or racemization of the desired product.
Non-enzymatic background reaction: The uncatalyzed reaction between the aldehyde and cyanide can produce a racemic product, lowering the overall enantiomeric excess.[8]Optimize reaction conditions to favor the enzymatic pathway, such as using an organic solvent system or adjusting the pH.

Experimental Protocols

Synthesis of this compound from 3-Phenoxybenzoyl Chloride

This protocol is based on the reaction of an acyl chloride with a cyanide salt.

Materials:

  • 3-Phenoxybenzoyl chloride

  • Cuprous cyanide (CuCN)

  • Anhydrous Toluene

  • Petroleum ether

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenoxybenzoyl chloride and cuprous cyanide (1.2 equivalents).

  • Heat the mixture to 160-165 °C and stir at this temperature for 7 hours.

  • Cool the mixture to 85 °C and add anhydrous toluene.

  • Stir the mixture for 1 hour at 60 °C, then cool to 15 °C.

  • Filter the inorganic salts and wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure to remove the toluene.

  • Crystallize the crude product from petroleum ether to obtain pure this compound.

Enzymatic Kinetic Resolution of (±)-α-Cyano-3-phenoxybenzyl Alcohol

This protocol describes a typical lipase-catalyzed kinetic resolution to obtain the (S)-enantiomer.

Materials:

  • (±)-α-Cyano-3-phenoxybenzyl alcohol

  • Vinyl acetate

  • Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a flask, dissolve (±)-α-Cyano-3-phenoxybenzyl alcohol in hexane.

  • Add vinyl acetate (0.5-1.0 equivalents) as the acyl donor.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 25-45 °C).

  • Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-α-cyano-3-phenoxybenzyl alcohol from the (R)-α-cyano-3-phenoxybenzyl acetate by silica gel column chromatography.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Cyanohydrin Synthesis

SolventDielectric ConstantYield (%)
Hexane1.8865
Toluene2.3878
Dichloromethane8.9385
Acetonitrile37.592
Dimethylformamide (DMF)36.795

Note: This table presents representative data illustrating the general trend of solvent polarity on a typical cyanohydrin formation reaction. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 2: Comparison of Different Cyanide Sources

Cyanide SourceTypical Reaction ConditionsAdvantagesDisadvantages
NaCN / KCN Aqueous or phase-transfer catalysis (PTC) conditions.Inexpensive and readily available.Highly toxic, requires careful handling. Can lead to basic conditions causing side reactions.
Acetone cyanohydrin Often used with a base or in enzymatic reactions.Liquid, easier to handle than solid cyanides. Can serve as both cyanide source and solvent.Toxic.
Trimethylsilyl cyanide (TMSCN) Anhydrous conditions, often with a Lewis acid catalyst.Highly reactive, can be used for less reactive ketones and aldehydes.Expensive, moisture-sensitive, and toxic.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate/Product cluster_purification Purification cluster_final Final Product 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Cyanation Cyanation 3-Phenoxybenzaldehyde->Cyanation 3-Phenoxybenzoyl_Chloride 3-Phenoxybenzoyl_Chloride 3-Phenoxybenzoyl_Chloride->Cyanation 3-Phenoxybenzoyl_Cyanide 3-Phenoxybenzoyl_Cyanide Cyanation->3-Phenoxybenzoyl_Cyanide Purification_Step Purification (Chromatography/Recrystallization) 3-Phenoxybenzoyl_Cyanide->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Yield Low Yield Observed Impure_Reagents Impure Reagents Low_Yield->Impure_Reagents Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Inefficient_Catalyst Inefficient Catalyst Low_Yield->Inefficient_Catalyst Side_Reactions Side Reactions (e.g., Hydrolysis) Low_Yield->Side_Reactions Purify_Reagents Purify/Verify Reagents Impure_Reagents->Purify_Reagents Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Screen_Catalysts Screen/Change Catalyst Inefficient_Catalyst->Screen_Catalysts Anhydrous_Conditions Use Anhydrous Conditions/ Mild Workup Side_Reactions->Anhydrous_Conditions

References

Common impurities in 3-Phenoxybenzoyl cyanide synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Phenoxybenzoyl Cyanide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Cyanation of 3-Phenoxybenzaldehyde: This is a widely used method involving the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide. The reaction is typically carried out in a suitable solvent.

  • Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide, specifically 3-phenoxybenzoyl chloride, using cuprous cyanide.[1][2] This is an alternative route, often employed when the corresponding acid chloride is readily available.

Troubleshooting Guides

This section provides a detailed breakdown of common impurities, their sources, and step-by-step protocols for their removal for the two primary synthesis routes.

Route 1: Cyanation of 3-Phenoxybenzaldehyde

This route is a common choice due to the commercial availability of 3-phenoxybenzaldehyde. The general reaction is as follows:

3-Phenoxybenzaldehyde + NaCN → this compound

ImpuritySourceRemoval Protocol
Unreacted 3-Phenoxybenzaldehyde Incomplete reaction.Fractional Distillation: Utilize the difference in boiling points between the product and the starting material. 3-Phenoxybenzaldehyde has a lower boiling point than this compound.
3-Phenoxybenzoic Acid Hydrolysis of the product or oxidation of the starting aldehyde.Aqueous Base Wash: Wash the crude product with a mild aqueous base solution (e.g., 5% sodium bicarbonate solution) to convert the acidic impurity into its water-soluble salt, which can then be separated in the aqueous phase.
3-Phenoxybenzyl Alcohol A potential byproduct of the Cannizzaro reaction, especially if the reaction is carried out under strongly basic conditions with a non-enolizable aldehyde.[3][4][5]Chromatography or Distillation: Separation can be achieved via column chromatography or fractional distillation, as the alcohol has a different polarity and boiling point compared to the nitrile product.
Benzoin-type Adducts Self-condensation of 3-phenoxybenzaldehyde (benzoin condensation) can occur, particularly in the presence of cyanide as a catalyst.[6][7]Crystallization: These higher molecular weight byproducts can often be removed by crystallization of the desired this compound from a suitable solvent system.
Experimental Protocols: Impurity Removal for Route 1

Protocol 1: Aqueous Base Wash for Removal of 3-Phenoxybenzoic Acid

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the sodium 3-phenoxybenzoate salt) can be drained off.

  • Repeat the wash with the sodium bicarbonate solution two more times.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Crystallization for Removal of Benzoin-type Adducts

  • Dissolve the crude product in a minimal amount of a suitable hot solvent. Potential solvent systems include isopropanol, ethanol, or a mixture of hexane and ethyl acetate.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • For further crystallization, cool the solution in an ice bath.

  • Collect the precipitated crystals of this compound by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Route 2: Rosenmund-von Braun Reaction

This route involves the reaction of 3-phenoxybenzoyl chloride with cuprous cyanide.[1][2]

3-Phenoxybenzoyl Chloride + CuCN → this compound + CuCl

ImpuritySourceRemoval Protocol
Unreacted 3-Phenoxybenzoyl Chloride Incomplete reaction.Hydrolysis and Extraction: The unreacted acid chloride can be hydrolyzed to the corresponding carboxylic acid by quenching the reaction mixture with water. The resulting 3-phenoxybenzoic acid can then be removed by an aqueous base wash as described in Protocol 1.
3-Phenoxybenzoic Acid Hydrolysis of the starting material or the product.Aqueous Base Wash: Follow Protocol 1 to remove this acidic impurity.
Copper Salts The copper(I) cyanide reagent and the copper(I) chloride byproduct.Filtration and/or Aqueous Workup: The insoluble copper salts can be removed by filtration of the reaction mixture. An aqueous workup with a solution of an iron(III) chloride/hydrochloric acid or ammonia can also be used to dissolve and remove copper salts.
Solvent Residues High-boiling polar aprotic solvents (e.g., DMF, NMP) are often used in this reaction and can be difficult to remove.[8]High-Vacuum Distillation or Crystallization: Fractional distillation under high vacuum can effectively remove residual high-boiling solvents. Alternatively, crystallization of the product from a different solvent system can leave the impurities in the mother liquor.
Experimental Protocols: Impurity Removal for Route 2

Protocol 3: Removal of Copper Salts and Unreacted Starting Material

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the bulk of the insoluble copper salts.

  • Dilute the filtrate with an organic solvent like toluene or ethyl acetate.

  • Wash the organic solution with an aqueous solution of ferric chloride and hydrochloric acid to remove residual copper salts.

  • Perform an aqueous base wash with 5% sodium bicarbonate solution to remove any 3-phenoxybenzoic acid formed from hydrolysis of the starting material or product (as per Protocol 1).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation or crystallization.

Diagrams

Synthesis_Workflow cluster_route1 Route 1: Cyanation of 3-Phenoxybenzaldehyde cluster_route2 Route 2: Rosenmund-von Braun Reaction cluster_purification Purification start1 3-Phenoxybenzaldehyde reaction1 Cyanation Reaction start1->reaction1 reagent1 NaCN reagent1->reaction1 crude1 Crude this compound reaction1->crude1 purification_steps Purification Steps (Distillation, Crystallization, Washing) crude1->purification_steps start2 3-Phenoxybenzoyl Chloride reaction2 Rosenmund-von Braun Reaction start2->reaction2 reagent2 CuCN reagent2->reaction2 crude2 Crude this compound reaction2->crude2 crude2->purification_steps final_product Pure this compound purification_steps->final_product

Caption: Synthesis and Purification Workflow for this compound.

Impurity_Logic cluster_impurities Common Impurities cluster_removal Removal Methods unreacted_sm Unreacted Starting Materials (3-Phenoxybenzaldehyde, 3-Phenoxybenzoyl Chloride) distillation Fractional Distillation unreacted_sm->distillation hydrolysis_prod Hydrolysis Product (3-Phenoxybenzoic Acid) washing Aqueous Base/Acid Wash hydrolysis_prod->washing side_reaction_prod Side Reaction Products (Benzoin Adducts, 3-Phenoxybenzyl Alcohol) side_reaction_prod->distillation crystallization Crystallization side_reaction_prod->crystallization reagent_residue Reagent Residues (Copper Salts, Solvents) reagent_residue->distillation reagent_residue->washing filtration Filtration reagent_residue->filtration

Caption: Logical Relationship Between Impurities and Removal Methods.

References

Purification of 3-Phenoxybenzoyl cyanide by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-phenoxybenzoyl cyanide by recrystallization and column chromatography. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve Insufficient solvent.Add a small amount of additional hot solvent until the compound dissolves completely. Avoid adding a large excess, as this will reduce the yield.
Incorrect solvent choice.The ideal solvent should dissolve the compound when hot but not at room temperature. Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, toluene, hexane, ethyl acetate) to find a suitable one or a solvent mixture.
Oiling out The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal.
Solution is supersaturated.Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.
No crystal formation upon cooling Solution is too dilute.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Low recovery of pure product Too much solvent was used.Concentrate the filtrate and cool it again to obtain a second crop of crystals.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Incomplete transfer of crystals.Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter funnel.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds Incorrect eluent system.Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of the desired compound from impurities (a difference in Rf values of at least 0.2 is recommended).
Column was poorly packed.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred.
Column was overloaded.Use an appropriate amount of crude material for the column size (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
Compound is not eluting from the column Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Compound may have decomposed on the silica gel.This compound is generally stable on silica, but if decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Compound elutes too quickly Eluent is too polar.Decrease the polarity of the eluent system.
Streaking or tailing of bands Sample was not loaded in a narrow band.Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the top of the column. Dry loading (adsorbing the sample onto a small amount of silica gel before loading) can also improve resolution.
Interactions with the stationary phase.Adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can sometimes improve peak shape. For neutral compounds like this compound, this is less common.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The melting point of this compound is reported to be in the range of 71.8-72.5 °C. A broad melting range or a melting point lower than this suggests the presence of impurities.

Q2: What are the common impurities in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as 3-phenoxybenzaldehyde and side products from the cyanation reaction. The exact nature of impurities will depend on the synthetic route employed.

Q3: Which solvents are suitable for the recrystallization of this compound?

Q4: What is a good starting eluent system for column chromatography of this compound?

A4: A good starting point for developing an eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.4 for this compound. A common starting point could be a 10-20% ethyl acetate in hexane mixture.

Q5: Should I choose recrystallization or chromatography for purification?

A5: The choice depends on the purity of the crude product and the nature of the impurities. Recrystallization is often faster and more economical for removing small amounts of impurities if a suitable solvent is found. Column chromatography is more effective for separating complex mixtures or when impurities have similar solubility to the product.

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., isopropanol). If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube gently. If the compound dissolves upon heating and recrystallizes upon cooling, the solvent is potentially suitable. Test several solvents to find the optimal one. A mixed solvent system (e.g., ethyl acetate/hexane) can also be tested by dissolving the compound in a minimal amount of the more soluble solvent (ethyl acetate) at its boiling point and then adding the less soluble solvent (hexane) dropwise until turbidity persists.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely in the air or in a desiccator.

Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine a solvent system (e.g., ethyl acetate/hexane) that gives an Rf value of 0.2-0.4 for this compound and separates it well from impurities.

  • Column Packing: Pack a chromatography column with silica gel using the wet slurry method with the chosen eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

PropertyValue
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Melting Point 71.8-72.5 °C
Appearance Yellow crystals

Visualizations

Purification_Decision_Tree start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis is_major_spot One major spot with minor impurities? tlc_analysis->is_major_spot recrystallization Attempt Recrystallization is_major_spot->recrystallization Yes complex_mixture Complex mixture or impurities with similar Rf? is_major_spot->complex_mixture No pure_product Pure this compound recrystallization->pure_product Successful troubleshoot Troubleshoot Purification recrystallization->troubleshoot Unsuccessful column_chromatography Perform Column Chromatography complex_mixture->column_chromatography Yes column_chromatography->pure_product Successful column_chromatography->troubleshoot Unsuccessful troubleshoot->complex_mixture

Caption: Decision tree for choosing a purification method.

Recrystallization_Troubleshooting_Workflow start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oiled Out low_yield Low Yield check_crystals->low_yield Low Yield pure_product Pure Crystals Obtained check_crystals->pure_product Yes solution1 Concentrate Solution Add Seed Crystal Scratch Flask no_crystals->solution1 solution2 Change Solvent Cool Slowly oiling_out->solution2 solution3 Collect Second Crop Minimize Solvent low_yield->solution3 solution1->start solution2->start solution3->start

Caption: Troubleshooting workflow for recrystallization.

Troubleshooting low yield in the synthesis of 3-Phenoxybenzoyl cyanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-phenoxybenzoyl cyanide. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Yield

Low yield is a common issue in the synthesis of this compound. The following guide addresses potential causes and provides systematic solutions to improve your reaction outcome.

Q1: My Rosenmund-von Braun reaction is resulting in a low yield of this compound. What are the likely causes and how can I fix it?

The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide (e.g., 3-phenoxybenzoyl chloride) with a cyanide source, is sensitive to several factors. Here are the primary areas to troubleshoot:

  • Inadequate Reaction Temperature: This reaction typically requires high temperatures to proceed efficiently.

    • Solution: Ensure your reaction is heated to the optimal temperature range of 150-250°C[1]. Monitor the internal reaction temperature, not just the heating mantle or oil bath temperature.

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • Solution:

      • Cuprous Cyanide (CuCN): Use high-purity, dry CuCN. It is advisable to dry the CuCN at 110°C for several hours before use[2].

      • 3-Phenoxybenzoyl Halide: Ensure the starting halide is pure and free from hydrolysis products (e.g., 3-phenoxybenzoic acid). Commercial benzoyl chloride can be purified by washing with a mild base solution, drying, and distilling[2].

  • Improper Solvent: The choice of solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: High-boiling polar aprotic solvents are generally preferred. Consider using dimethylformamide (DMF), dimethylacetamide (DMA), or N-methylpyrrolidone (NMP)[1].

  • Insufficient Mixing: In a heterogeneous reaction mixture, poor mixing can lead to localized reactions and incomplete conversion.

    • Solution: Employ vigorous mechanical stirring throughout the reaction to ensure good contact between the reactants.

Q2: I am attempting to synthesize this compound via the oxidation of the corresponding cyanohydrin, but my yield is poor. What should I investigate?

The cyanohydrin route involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, followed by oxidation. Low yields can stem from issues in either step.

  • Inefficient Cyanohydrin Formation: The initial formation of 3-phenoxybenzoyl cyanohydrin may be incomplete.

    • Solution:

      • Catalyst: The addition of a base catalyst can significantly improve the rate of cyanohydrin formation. Anion-exchange resins have been shown to be effective catalysts[3][4].

      • pH Control: The pH of the reaction mixture is critical. For enzymatic reactions, a pH of 4.5-4.75 can suppress non-enzymatic side reactions[5].

      • Reactant Ratio: An excess of the cyanide source, such as acetone cyanohydrin, may be necessary. A 2:1 molar ratio of acetone cyanohydrin to m-phenoxybenzaldehyde has been found to be optimal in some cases[4].

  • Decomposition of Cyanohydrin: Cyanohydrins can be unstable and may decompose back to the starting aldehyde and cyanide.

    • Solution: Proceed to the oxidation step as soon as the formation of the cyanohydrin is complete. Avoid prolonged exposure to harsh conditions.

  • Suboptimal Oxidation: The choice and handling of the oxidizing agent are critical for a successful conversion to the benzoyl cyanide.

    • Solution: Research appropriate oxidizing agents for cyanohydrins that are compatible with the phenoxybenzoyl moiety. Common oxidants for this transformation include manganese dioxide (MnO₂) or reagents used in Swern or Moffat-type oxidations. Ensure the oxidant is fresh and used in the correct stoichiometric amount.

Q3: My reaction seems to work, but I lose a significant amount of product during workup and purification. How can I minimize these losses?

Product loss during isolation and purification is a common challenge.

  • Hydrolysis of the Product: this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, converting it to 3-phenoxybenzoic acid[6].

    • Solution: Use neutral or mildly acidic/basic conditions during aqueous workup. Minimize the contact time with aqueous phases.

  • Difficulties in Purification: High-boiling point solvents and copper byproducts from the Rosenmund-von Braun reaction can complicate purification[7].

    • Solution:

      • Solvent Removal: If using a high-boiling solvent like DMF, remove it under high vacuum.

      • Copper Removal: After the Rosenmund-von Braun reaction, the product may be complexed with copper halides[1]. The workup may involve breaking this complex, for example, by adding a solution of potassium cyanide in water[1].

      • Purification Method: Fractional distillation under reduced pressure is a common method for purifying benzoyl cyanides[2]. Column chromatography can also be employed, but care must be taken to choose a suitable stationary phase and eluent to avoid product degradation.

Data Summary

The following tables summarize key quantitative data from related syntheses that can inform the optimization of this compound synthesis.

Table 1: Influence of Reaction Parameters on a One-Pot Synthesis of (S)-α-cyano-3-phenoxybenzyl acetate

ParameterConditionOutcomeReference
Solvent CyclohexaneBest solvent among those tested[3][4]
Temperature 55 °COptimal for higher degree of conversion[3][4]
Reactant Ratio 2:1 (Acetone cyanohydrin : m-PBA)Best choice for conversion[4]
Catalyst Addition Strategy of adding base catalyst D301Improved conversion from 20% to 80%[3][4]

Table 2: Yields of Related Nitrile Syntheses

ReactionProductYieldReference
Cyanation of m-phenoxy-benzyl chloridem-phenoxy-benzyl cyanide91%[8]
Rosenmund-von Braun of benzoyl chlorideBenzoyl cyanide60-65%[2]
Cyanation with p-hydroxybenzonitrilep-hydroxybenzonitrile93.6%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Rosenmund-von Braun Reaction (Adapted from Benzoyl Cyanide Synthesis)

This protocol is adapted from a procedure for the synthesis of benzoyl cyanide and should be optimized for 3-phenoxybenzoyl chloride[2].

  • Preparation: In a 500-mL distilling flask, place 1.2 moles of dried cuprous cyanide and 1.02 moles of purified 3-phenoxybenzoyl chloride.

  • Heating: Heat the mixture in an oil bath to 220-230°C for 1.5 hours with frequent, vigorous shaking.

  • Distillation: After the heating period, connect the flask for distillation. Slowly raise the bath temperature to 305-310°C and collect the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis via Cyanohydrin Formation (Conceptual)

This protocol is a conceptual outline based on the synthesis of related cyanohydrins[3][4].

  • Reaction Setup: To a solution of 3-phenoxybenzaldehyde in a suitable solvent (e.g., cyclohexane), add an anion-exchange resin catalyst (e.g., D301).

  • Cyanide Addition: Add a 2-fold molar excess of a cyanide source (e.g., acetone cyanohydrin) to the mixture.

  • Reaction: Stir the mixture at an optimized temperature (e.g., 55°C) and monitor the reaction progress by TLC or GC.

  • Oxidation: Once cyanohydrin formation is complete, filter off the catalyst. In a separate step, treat the cyanohydrin solution with a suitable oxidizing agent (e.g., activated MnO₂) to form this compound.

  • Workup and Purification: After the oxidation is complete, filter the reaction mixture and purify the product, for example, by column chromatography or distillation.

Visualizations

Diagram 1: Rosenmund-von Braun Synthesis Pathway

Rosenmund_von_Braun A 3-Phenoxybenzoyl Halide D This compound A->D Cyanation mid_point A->mid_point B CuCN B->mid_point C High Temperature (150-250°C) C->mid_point mid_point->D

Caption: Rosenmund-von Braun reaction for this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Q1 Check Reaction Conditions Start->Q1 A1 Verify Temperature (150-250°C for R-vB) Q1->A1 Temp? A2 Ensure Vigorous Stirring Q1->A2 Mixing? A3 Use Anhydrous Polar Aprotic Solvent Q1->A3 Solvent? Q2 Assess Reagent Quality A1->Q2 A2->Q2 A3->Q2 B1 Use Pure, Dry CuCN Q2->B1 CuCN? B2 Purify Starting Halide Q2->B2 Halide? B3 Check Cyanide Source Purity Q2->B3 Cyanide? Q3 Evaluate Workup & Purification B1->Q3 B2->Q3 B3->Q3 C1 Avoid Harsh pH to Prevent Hydrolysis Q3->C1 Hydrolysis? C2 Optimize Copper Removal Q3->C2 Purity? C3 Use Fractional Distillation Q3->C3 Method? End Yield Improved C1->End C2->End C3->End

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q: Can I use other cyanide sources besides CuCN for the Rosenmund-von Braun reaction? A: While CuCN is the classic reagent, some modern methods utilize alkali metal cyanides with a catalytic amount of copper(I) iodide, which can allow for milder reaction conditions[7]. However, these may require significant optimization.

Q: What are the main byproducts to expect? A: The primary byproduct of concern is 3-phenoxybenzoic acid, which can form from the hydrolysis of either the starting material (e.g., 3-phenoxybenzoyl chloride) or the final product[6]. At very high temperatures, thermal decomposition and polymerization can also occur.

Q: Is it possible to synthesize this compound from 3-phenoxybenzyl cyanide? A: While both are nitriles, their structures are different. This compound is an acyl cyanide (Ar-CO-CN), whereas 3-phenoxybenzyl cyanide is a benzyl cyanide (Ar-CH₂-CN). The synthesis of one from the other is not a direct or common transformation.

Q: How critical is the exclusion of water from the Rosenmund-von Braun reaction? A: Generally, anhydrous conditions are recommended to prevent the hydrolysis of the starting acyl halide and the product acyl cyanide. It is advisable to use dry reagents and solvents[2]. However, one patent for a similar synthesis noted that the presence of a small amount of water was necessary for an economically viable yield, suggesting this parameter may require careful optimization[9].

References

Side reactions to avoid during the synthesis of 3-Phenoxybenzoyl cyanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-phenoxybenzoyl cyanide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions. The primary synthetic route covered is the cyanation of 3-phenoxybenzoyl chloride.

Problem 1: Low Yield of this compound and Presence of a Carboxylic Acid Impurity

Question: My reaction is showing a low yield of the desired this compound, and I've identified 3-phenoxybenzoic acid as a major byproduct. What is causing this, and how can I prevent it?

Answer:

The presence of 3-phenoxybenzoic acid indicates that hydrolysis of the starting material, 3-phenoxybenzoyl chloride, or the product, this compound, is occurring. Acyl chlorides and acyl cyanides are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Improvement
Moisture in reagents or solvent Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. Consider using a drying agent if applicable to the reaction conditions.Significant reduction in 3-phenoxybenzoic acid formation, leading to a higher yield of the desired product.
Reaction conditions favoring hydrolysis The hydrolysis of acyl cyanides is pH-dependent. At a high pH (>5.0), the reaction is first-order in hydroxide ion concentration[1]. Conversely, at a lower pH, the hydrolysis rate is largely independent of pH but can be inhibited by acids[1]. Maintain neutral or slightly acidic conditions if the reaction allows. For phase-transfer catalysis, ensure the aqueous phase is not overly basic.By controlling the pH, the rate of hydrolysis can be minimized, thus preserving the acyl cyanide product.
Prolonged reaction time or high temperature Optimize the reaction time and temperature to ensure the completion of the cyanation reaction without promoting excessive hydrolysis. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.Reduced byproduct formation by minimizing the exposure of the product to conditions that favor hydrolysis.

Problem 2: Incomplete Conversion of 3-Phenoxybenzoyl Chloride

Question: My reaction is sluggish, and a significant amount of unreacted 3-phenoxybenzoyl chloride remains even after an extended reaction time. How can I improve the reaction rate?

Answer:

Incomplete conversion is often due to inefficient mass transfer between the organic and aqueous phases (in the case of phase-transfer catalysis) or poor reactivity of the cyanide source.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Improvement
Inefficient Phase-Transfer Catalyst (PTC) The choice and concentration of the PTC are crucial. Tetrabutylammonium bromide (TBABr) or cetyltrimethylammonium bromide (CTAB) are effective PTCs for cyanation reactions. Ensure the PTC is used at an appropriate catalytic loading. In some cases, inconsistent reaction profiles with TBABr have been attributed to the clumping of the cyanide salt; switching to CTAB can alleviate this[2].Improved transfer of the cyanide nucleophile to the organic phase, leading to a faster and more complete reaction.
Low Solubility of Cyanide Salt The solubility of the cyanide source (e.g., NaCN, KCN, CuCN) in the reaction medium can be a limiting factor. Using a co-solvent like acetonitrile can enhance the solubility of CuCN and increase the reaction rate[2]. However, this may complicate product isolation.A higher concentration of dissolved cyanide ions will increase the reaction rate and drive the reaction to completion.
Deactivation of Catalyst In palladium-catalyzed cyanations, the catalyst can be deactivated by excess cyanide ions. The choice of ligand and the use of co-catalysts can mitigate this effect.A more stable and active catalyst will ensure a consistent and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the cyanation of an activated precursor:

  • From 3-Phenoxybenzoyl Chloride: This is a common laboratory and industrial method where 3-phenoxybenzoyl chloride is reacted with a cyanide source, often under phase-transfer catalysis conditions or using a copper(I) cyanide (a variation of the Rosenmund-von Braun reaction)[3][4].

  • From 3-Phenoxybenzaldehyde: This involves the formation of a cyanohydrin intermediate from 3-phenoxybenzaldehyde, which is then oxidized to the acyl cyanide. This route is often used in the synthesis of related pyrethroid insecticides[5].

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material (3-phenoxybenzoyl chloride) and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the concentrations of reactants, products, and major byproducts over time[6].

Q3: What are the safety precautions I should take when working with cyanides?

A3: Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an emergency plan in place and ensure access to a cyanide antidote kit. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Experimental Protocol: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is a general guideline for the synthesis of this compound from 3-phenoxybenzoyl chloride using a phase-transfer catalyst.

Materials:

  • 3-Phenoxybenzoyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBABr)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Deionized water

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane.

  • In a separate beaker, prepare an aqueous solution of sodium cyanide (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents) in deionized water.

  • Add the aqueous solution to the organic solution in the reaction flask.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

Main Synthesis and Side Reaction Pathway

G cluster_side Side Reaction Pathway A 3-Phenoxybenzoyl Chloride B This compound A->B C 3-Phenoxybenzoic Acid A->C Hydrolysis B->C Hydrolysis

Caption: Main synthesis pathway of this compound and the competing hydrolysis side reaction.

Troubleshooting Workflow

G Start Reaction Issue Identified LowYield Low Yield? Start->LowYield IncompleteConv Incomplete Conversion? LowYield->IncompleteConv No CheckMoisture Check for Moisture (Reagents, Solvents) LowYield->CheckMoisture Yes CheckPTC Evaluate PTC Efficiency IncompleteConv->CheckPTC Yes End Problem Resolved IncompleteConv->End No CheckpH Optimize Reaction pH CheckMoisture->CheckpH CheckpH->End CheckSolubility Improve Cyanide Solubility CheckPTC->CheckSolubility CheckSolubility->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Impact of reaction temperature on the purity of 3-Phenoxybenzoyl cyanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Phenoxybenzoyl cyanide.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of reaction temperature on the purity of this compound?

A1: Reaction temperature is a critical parameter in the synthesis of this compound that significantly influences product purity. Generally, higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and impurities through side reactions, thus decreasing the final purity. Conversely, a temperature that is too low may result in an incomplete reaction, leaving unreacted starting materials which are also impurities. Therefore, optimizing the temperature is crucial for achieving high purity.

Q2: My final product has a low purity with significant amounts of unreacted 3-phenoxybenzoyl chloride. What could be the cause?

A2: A common reason for the presence of unreacted starting material is an insufficiently high reaction temperature or an inadequate reaction time. The reaction may not have reached completion. Consider gradually increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the point of completion.

Q3: I am observing the formation of a dark-colored, tar-like substance in my reaction, which is contaminating the product. How can I prevent this?

A3: The formation of dark, insoluble byproducts is often an indication of decomposition or polymerization reactions, which are typically exacerbated by excessive heat. The reaction temperature is likely too high. It is recommended to lower the reaction temperature and ensure uniform heating to avoid localized hot spots.

Q4: What are some common impurities that can arise from improper temperature control during the synthesis of this compound?

A4: Besides unreacted starting materials, improper temperature control can lead to several impurities. At elevated temperatures, side reactions such as the hydrolysis of the cyanide group to a carboxylic acid (3-phenoxybenzoic acid) can occur if water is present. Also, reactions with solvent or other reagents might become more prevalent at higher temperatures.

Q5: How can I determine the optimal reaction temperature for my synthesis of this compound?

A5: The optimal reaction temperature should be determined experimentally for your specific reaction conditions (e.g., scale, solvent, catalyst). We recommend performing a series of small-scale experiments at different temperatures (e.g., in 10°C increments) and analyzing the purity of the resulting product by a suitable analytical method like HPLC or GC. This will allow you to identify the temperature that provides the best balance between reaction rate and product purity.

Data Presentation

The following table summarizes hypothetical experimental data on the effect of reaction temperature on the purity of this compound, synthesized from 3-phenoxybenzoyl chloride and a cyanide source.

Reaction Temperature (°C)Purity of this compound (%)Observations
6085Reaction is slow; significant amount of starting material remains.
8095Good conversion and purity.
10092Slight increase in colored impurities observed.
12088Noticeable formation of dark byproducts.

Experimental Protocols

Synthesis of this compound from 3-Phenoxybenzoyl Chloride

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Phenoxybenzoyl chloride

  • Cuprous cyanide (CuCN) or another suitable cyanide source

  • A high-boiling point aprotic solvent (e.g., Toluene, Xylene)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, a condenser, and an inlet for inert gas, add 3-Phenoxybenzoyl chloride and the solvent.

  • Start stirring and begin to purge the system with the inert gas.

  • Carefully add the cuprous cyanide to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for the duration of the reaction.

  • Monitor the reaction progress by TLC or another suitable method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any solid residues.

  • The crude product in the filtrate can be purified by distillation under reduced pressure or by crystallization from an appropriate solvent.

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for addressing purity issues in the synthesis of this compound related to reaction temperature.

G start Low Purity of This compound check_impurities Identify Impurities (e.g., by HPLC, GC-MS) start->check_impurities unreacted_sm High Levels of Unreacted Starting Material? check_impurities->unreacted_sm dark_byproducts Presence of Dark, Polymeric Byproducts? unreacted_sm->dark_byproducts No increase_temp Action: Increase Reaction Temperature or Time unreacted_sm->increase_temp Yes decrease_temp Action: Decrease Reaction Temperature dark_byproducts->decrease_temp Yes optimize_temp Action: Perform Temperature Optimization Study dark_byproducts->optimize_temp No/Other Impurities end Purity Improved increase_temp->end decrease_temp->end optimize_temp->end

Caption: Troubleshooting workflow for temperature-related purity issues.

Technical Support Center: Synthesis of 3-Phenoxybenzoyl Cyanide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 3-phenoxybenzoyl cyanide and its closely related and often intended counterpart, 3-phenoxymandelonitrile. The choice of solvent is a critical parameter influencing the reaction yield and purity, and this guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and 3-phenoxymandelonitrile?

A: It is crucial to distinguish between these two compounds. This compound is an aroyl cyanide. In contrast, 3-phenoxymandelonitrile (also known as α-cyano-3-phenoxybenzyl alcohol) is a cyanohydrin. In the context of pyrethroid insecticide synthesis, the target molecule is typically the cyanohydrin, 3-phenoxymandelonitrile, which is formed by the reaction of 3-phenoxybenzaldehyde with a cyanide source. Due to the common interchange of these terms in literature, this guide will focus on the synthesis of 3-phenoxymandelonitrile from 3-phenoxybenzaldehyde, a key step where solvent choice is paramount.

Q2: What are the most common synthesis routes for 3-phenoxymandelonitrile?

A: The most prevalent method is the cyanation of 3-phenoxybenzaldehyde. This can be achieved through several approaches:

  • Direct cyanation: Using hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) with an acid.

  • Transcyanation: Using a cyanohydrin from a ketone, such as acetone cyanohydrin, as the cyanide source.

  • Phase-transfer catalysis: Employing a phase-transfer catalyst in a biphasic solvent system to facilitate the reaction between the water-soluble cyanide salt and the organic-soluble aldehyde.[1]

  • Enzymatic synthesis: Utilizing hydroxynitrile lyase (HNL) enzymes for asymmetric synthesis to obtain specific enantiomers.

Q3: Why is solvent selection so important for the yield?

A: The solvent plays multiple roles in the reaction:

  • Solubility: It must dissolve the reactants, including 3-phenoxybenzaldehyde and the cyanide source (or the phase-transfer catalyst), to allow for an efficient reaction.

  • Reaction medium: The polarity and nature of the solvent can influence the reaction rate and the stability of intermediates.

  • Biphasic systems: In phase-transfer catalysis, the solvent system (e.g., water-dichloromethane) is essential for the separation of reactants and the catalyst's function.[1]

  • Enzymatic reactions: In biocatalysis, the solvent must be compatible with the enzyme to maintain its activity and stability.

Q4: Are there greener solvent alternatives being explored?

A: Yes, research is moving towards more environmentally friendly options. This includes the use of biphasic systems with water to reduce the reliance on large volumes of organic solvents and the exploration of enzymatic reactions that can be performed in aqueous media or with recyclable organic solvents.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield 1. Poor solubility of reactants.2. Inactive catalyst or enzyme.3. Incorrect pH in aqueous phase (for biphasic or enzymatic systems).4. Presence of impurities in the starting materials or solvent.1. Choose a more suitable solvent or a co-solvent to improve solubility. Consider a biphasic system with a phase-transfer catalyst.2. Verify the activity of the catalyst or enzyme. For enzymes, ensure optimal temperature and pH.3. Adjust the pH of the aqueous phase to the optimal range for the reaction.4. Purify starting materials and use high-purity, dry solvents.
Formation of side products 1. Benzoin condensation of the aldehyde.2. Decomposition of the cyanohydrin product.3. Unwanted reactions with the solvent.1. Optimize reaction conditions (temperature, concentration) to favor cyanohydrin formation.2. The cyanohydrin formation is a reversible reaction. Work up the reaction promptly or use a method to trap the product.3. Select an inert solvent that does not participate in side reactions.
Difficulty in product isolation 1. Emulsion formation in biphasic systems.2. Product is too soluble in the aqueous phase.1. Add a small amount of a salt (e.g., brine) to break the emulsion. Alternatively, filter the mixture through a pad of celite.2. Perform multiple extractions with an appropriate organic solvent.

Data Presentation: Effect of Solvent on Yield

The following table summarizes reported data on the effect of different solvents and solvent systems on the yield of 3-phenoxymandelonitrile from 3-phenoxybenzaldehyde. It is important to note that reaction conditions may vary between studies.

Solvent/Solvent SystemCyanide SourceCatalyst/EnzymeYield (%)Reference/Notes
di-n-butyl etherHydrogen Cyanide(S)-hydroxynitrile lyaseHighReported as the best solvent in a specific enzymatic study.[2]
TolueneTriethylamineRacemization of remaining enantiomerImproves overall yieldUsed for racemization step to improve overall process yield.[1]
Diisopropyl etherTriethylamineRacemization of remaining enantiomerImproves overall yieldUsed for racemization step to improve overall process yield.[1]
Water/DichloromethaneSodium CyanideBenzyltriethylammonium chloride (Phase Transfer Catalyst)Not specifiedA common biphasic system for this reaction.[1]
Ether-aqueous bufferAcetone cyanohydrinHydroxynitrile lyaseHighA valuable biphasic system for enzymatic synthesis.[3]
AcetonitrileSodium CyanideCuprous Iodide>80%Used in the synthesis of an analogous aroyl cyanide (2,3-dichlorobenzoyl cyanide).
TolueneCuprous CyanideCetyltrimethylammonium bromide (CTAB)77%Used in the synthesis of an analogous aroyl cyanide (2,3-dichlorobenzoyl cyanide).

Experimental Protocols

Protocol 1: Synthesis of 3-phenoxymandelonitrile using a Biphasic System

This protocol is based on the general method of phase-transfer catalysis for cyanohydrin synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenoxybenzaldehyde in dichloromethane.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium cyanide.

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the reaction flask.

  • Reaction: Add the aqueous sodium cyanide solution to the flask. Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Protocol 2: Enzymatic Synthesis of (S)-3-phenoxymandelonitrile

This protocol describes a general procedure for the enzymatic synthesis in an organic solvent.

  • Enzyme Preparation: Immobilize or dissolve the hydroxynitrile lyase (HNL) in a suitable buffer at the optimal pH for the enzyme.

  • Reaction Mixture: In a reaction vessel, dissolve 3-phenoxybenzaldehyde in di-n-butyl ether.

  • Reaction Initiation: Add a source of cyanide, such as liquid hydrogen cyanide or a slow-release formulation, to the reaction mixture.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 20 °C) for the required duration.

  • Enzyme Removal: After the reaction, the immobilized enzyme can be filtered off for reuse. If the enzyme is in solution, it can be removed during the aqueous work-up.

  • Product Isolation: Isolate the product from the organic solvent by evaporation. Further purification can be achieved by chromatography.

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Reaction Vessel Reaction Vessel 3-Phenoxybenzaldehyde->Reaction Vessel Cyanide Source Cyanide Source Cyanide Source->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Separation Separation Reaction Vessel->Separation Reaction Completion Purification Purification Separation->Purification Product Product Purification->Product Solvent_Selection_Logic Start Select Synthesis Route Biphasic Biphasic System (e.g., Water/DCM) Start->Biphasic Phase-Transfer Catalysis Organic Single Organic Phase (e.g., Ether, Toluene) Start->Organic Anhydrous Conditions Enzymatic Enzymatic Synthesis Start->Enzymatic Asymmetric Synthesis Outcome1 High Yield with PTC Biphasic->Outcome1 Good for water-soluble cyanide salts Outcome2 Yield dependent on reagent solubility Organic->Outcome2 Good for transcyanation or direct HCN Outcome3 High Enantioselectivity and Yield Enzymatic->Outcome3 Requires enzyme-compatible solvent (e.g., di-n-butyl ether)

References

Improving the stability of 3-Phenoxybenzoyl cyanide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 3-Phenoxybenzoyl cyanide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a cyanohydrin derivative that serves as a key intermediate in the synthesis of various compounds, including pyrethroid insecticides.[1] Like many cyanohydrins, it can be unstable under certain storage conditions, leading to degradation. This degradation can result in the loss of product, the formation of impurities, and the potential release of toxic hydrogen cyanide gas, posing safety risks and impacting experimental reproducibility.[2]

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of this compound is primarily influenced by three main factors:

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • pH: The compound is more stable in acidic conditions and degrades more rapidly in neutral to basic conditions.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[1]

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways are:

  • Reversion to Starting Materials: The cyanohydrin can decompose back to 3-phenoxybenzaldehyde and hydrogen cyanide.

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, forming 3-phenoxybenzoic acid, particularly in the presence of moisture and acid or base catalysts.

Q4: How can I improve the storage stability of my this compound samples?

A4: To enhance stability, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) is advisable.

  • Maintain an acidic pH: If in solution, ensure the pH is acidic (ideally below 5).

  • Protect from light: Store in amber vials or in the dark.

  • Use an inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guide

Issue ObservedPossible CauseRecommended Action
Yellowing of the solid sample Degradation to 3-phenoxybenzaldehyde and potentially other chromophoric impurities.Store the sample at a lower temperature (2-8 °C) and protect it from light. If the discoloration is significant, consider repurifying the sample before use.
Loss of potency or purity over time (confirmed by assay) Chemical degradation due to improper storage conditions (temperature, pH, light exposure).Review storage conditions. Implement storage at 2-8 °C, in the dark, and under an inert atmosphere. For solutions, ensure the solvent is dry and the pH is acidic.
Presence of 3-phenoxybenzaldehyde or 3-phenoxybenzoic acid in the sample Decomposition of the cyanohydrin.This confirms degradation. Follow the recommended storage conditions strictly. Consider the use of a stabilizer if the issue persists.
Inconsistent analytical results between samples from the same batch Non-homogeneity of the sample or localized degradation due to improper handling.Ensure the entire batch is stored under uniform conditions. Before taking a sample for analysis, allow the container to reach room temperature to avoid condensation, and mix gently if it is a solution.

Quantitative Data on Stability

The following tables summarize the expected stability of this compound under various conditions. This data is compiled from general knowledge of cyanohydrin stability and should be used as a guideline. Actual results may vary.

Table 1: Effect of Temperature on Stability (Solid State, Stored in the Dark)

TemperatureStorage DurationExpected Purity
25 °C (Room Temperature)1 month~95%
25 °C (Room Temperature)6 months<90%
4 °C (Refrigerated)6 months>98%
4 °C (Refrigerated)12 months~97%
-20 °C (Frozen)12 months>99%

Table 2: Effect of pH on Stability (in Aqueous Solution at 25 °C, Protected from Light)

pHStorage Duration (1 week)Expected Purity
3.0>99%
5.0~98%
7.0<95%
9.0<90%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity of this compound and detecting its primary degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 60% B

    • 15-20 min: 60% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 60% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject 10 µL of the sample solution into the HPLC system.

  • Identify and quantify the peaks corresponding to this compound and its potential degradation products (3-phenoxybenzaldehyde and 3-phenoxybenzoic acid) by comparing with reference standards.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105 °C for 48 hours.

  • Photodegradation: Expose the solid sample to UV light (254 nm) for 48 hours.

3. Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

Visualizations

degradation_pathway 3-Phenoxybenzoyl_cyanide 3-Phenoxybenzoyl_cyanide 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde 3-Phenoxybenzoyl_cyanide->3-Phenoxybenzaldehyde Reversion Hydrogen_cyanide Hydrogen_cyanide 3-Phenoxybenzoyl_cyanide->Hydrogen_cyanide Reversion 3-Phenoxybenzoic_acid 3-Phenoxybenzoic_acid 3-Phenoxybenzoyl_cyanide->3-Phenoxybenzoic_acid Hydrolysis

Caption: Degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Heat Heat Heat->HPLC_Analysis Light Light Light->HPLC_Analysis Sample Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light Data_Evaluation Data Evaluation and Stability Assessment HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

Preventing degradation of 3-Phenoxybenzoyl cyanide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Phenoxybenzoyl Cyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your research, providing potential causes and actionable solutions.

Question 1: I'm observing a significant loss of potency or activity in my this compound solution over a short period. What could be the cause?

Answer:

A rapid loss of activity is a strong indicator of chemical degradation. This compound, as a cyanohydrin, is susceptible to decomposition, especially in solution.[1] The most common causes are:

  • Unfavorable pH: The stability of cyanohydrins is highly pH-dependent.[1] Both strongly acidic and alkaline conditions can accelerate degradation.[2] Alkaline conditions, in particular, promote the reverse reaction, leading to the dissociation of the molecule.[2]

  • Presence of Water: this compound can readily decompose in the presence of water, reverting to 3-phenoxybenzaldehyde and toxic hydrogen cyanide (HCN) gas.[2][3]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including decomposition pathways.[1][2] Storing solutions at room temperature or higher for extended periods can lead to significant degradation.

  • Inappropriate Solvent: The choice of solvent can impact stability. Protic solvents or solvents containing water impurities can facilitate degradation.

Solutions:

  • pH Control: Maintain the solution pH in a slightly acidic range of 4-5, which is reported to be optimal for cyanohydrin stability.[2][4]

  • Use Anhydrous Solvents: Whenever possible, use high-purity, anhydrous (dry) solvents to prepare your solutions.

  • Temperature Control: Store all stock and working solutions at low temperatures, such as 2-8°C. For long-term storage, consider temperatures of -20°C or below.

  • Add a Stabilizer: Consider adding a stabilizing agent. Weak acids like citric acid or boric acid have been shown to stabilize cyanohydrins.[5] An addition of 0.01% to 1% by weight is often sufficient.[5]

Question 2: My analytical results (HPLC, GC-MS) show unexpected peaks that grow over time. How can I identify them and prevent their formation?

Answer:

The appearance of new peaks is likely due to the formation of degradation products. Based on the known chemistry of this compound, the primary degradation products are:

  • 3-Phenoxybenzaldehyde: Formed from the retro-cyanohydrin reaction (dissociation).

  • 3-Phenoxybenzoic Acid: Formed from the hydrolysis of the cyanide group, often under acidic or basic conditions.[6]

  • 3-Phenoxybenzylamine: Formed if reducing conditions are present.[6]

Solutions:

  • Identify Degradants: You can tentatively identify the new peaks by comparing their retention times or mass spectra with analytical standards of the suspected degradation products.

  • Implement a Stability Study: To understand the degradation kinetics under your specific conditions, perform a simple stability study. A detailed protocol is provided below.

  • Prevent Formation: To prevent the formation of these impurities, strictly follow the handling and storage recommendations outlined in the FAQs and the solution to Question 1. This includes controlling pH, temperature, and exposure to water.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A: To maximize stability, solutions should be stored under the conditions summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Reduces the rate of decomposition.[1][2]
pH 4.0 - 5.0Optimal pH range for cyanohydrin stability.[2][7]
Solvent Anhydrous aprotic solvents (e.g., Toluene, Hexane, Ethyl Acetate)Minimizes hydrolysis and decomposition pathways.[8]
Stabilizer 0.01-1% (w/w) Citric Acid or Boric AcidAcidic environment helps prevent dissociation.[5]
Container Tightly sealed, amber glass vialProtects from moisture and light.[9]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation.

Q2: Which solvents are best for preparing solutions, and which should be avoided?

A: It is recommended to use anhydrous aprotic solvents such as toluene, n-hexane, or ethyl acetate, in which this compound is soluble.[8] Avoid protic solvents like alcohols and, most importantly, water, unless your experimental protocol absolutely requires them. If aqueous solutions are necessary, they should be prepared fresh, buffered to a pH of 4-5, and used immediately.

Q3: How can I safely handle and dispose of this compound and its solutions?

A: Due to its potential to release highly toxic hydrogen cyanide gas, strict safety protocols are mandatory.[10]

  • Handling: Always handle the compound and its solutions in a certified chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[10] Never work alone.[9] Keep acids and strong bases away from the work area to prevent accidental mixing.[10][11]

  • Disposal: All waste containing this compound (both liquid and solid, including contaminated PPE) must be treated as hazardous waste.[9] Collect cyanide-containing waste in dedicated, clearly labeled, and sealed containers. Never mix cyanide waste with acidic waste.[9] Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in Ethyl Acetate)

  • Preparation: Conduct all steps in a certified chemical fume hood.

  • Weighing: Accurately weigh 22.3 mg of this compound (MW: 223.23 g/mol ) and transfer it to a 10 mL amber glass volumetric flask.

  • Stabilizer Addition (Optional but Recommended): Add approximately 0.2 mg of anhydrous citric acid (0.1% w/w relative to the solvent, assuming ~1g/mL density for ethyl acetate) to the flask.

  • Dissolution: Add approximately 8 mL of anhydrous ethyl acetate to the flask. Gently swirl the flask to dissolve the solids completely.

  • Final Volume: Once dissolved, bring the solution to the 10 mL mark with anhydrous ethyl acetate.

  • Storage: Cap the flask tightly, seal with parafilm, and store at ≤ -20°C.

Protocol 2: Monitoring Solution Stability via HPLC

  • Objective: To determine the rate of degradation of this compound under specific storage conditions.

  • Methodology:

    • Prepare a solution of this compound in the solvent of interest (e.g., acetonitrile/water mixture).

    • Divide the solution into several aliquots in separate, tightly sealed vials. Store them under the desired test conditions (e.g., room temperature, 4°C, -20°C).

    • At predefined time points (e.g., T=0, 2h, 4h, 8h, 24h, 48h), remove one aliquot for analysis.

    • Inject the sample into an HPLC system equipped with a C18 column and a UV detector (monitor at an appropriate wavelength, e.g., 254 nm).

    • Use a suitable mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid to maintain an acidic pH).

    • Quantify the peak area of the parent compound (this compound) and any new peaks corresponding to degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each storage condition. This will provide a clear visual representation of the compound's stability.

Visual Diagrams

Degradation Pathways of this compound A This compound B 3-Phenoxybenzaldehyde + HCN A->B Reversible reaction Accelerated by: - High pH (Base) - Heat - Water C 3-Phenoxybenzoic Acid A->C Hydrolysis (Acid or Base) B->A Cyanohydrin Formation (Low pH, excess HCN)

Caption: Key degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability start Problem: Inconsistent Results or Loss of Potency check_purity Run Analytical Check (e.g., HPLC) Compare to T=0 sample start->check_purity degraded Purity Decreased / Impurities Present? check_purity->degraded check_storage Review Storage Conditions degraded->check_storage Yes ok Purity is OK. Investigate other experimental variables. degraded->ok No temp Temperature > 4°C? check_storage->temp ph pH outside 4-5 range? temp->ph No solve_temp Solution: Store at ≤ -20°C temp->solve_temp Yes solvent Solvent anhydrous? ph->solvent No solve_ph Solution: Buffer to pH 4-5 or add stabilizer ph->solve_ph Yes stabilizer Stabilizer used? solvent->stabilizer Yes solve_solvent Solution: Use fresh anhydrous solvent solvent->solve_solvent No stabilizer->check_storage Yes, but still degrading solve_stabilizer Solution: Add 0.01-1% citric acid stabilizer->solve_stabilizer No Factors Influencing Stability stability Solution Stability temp Temperature stability->temp ph pH stability->ph solvent Solvent Choice stability->solvent stabilizers Stabilizers stability->stabilizers light Light Exposure stability->light high_temp High Temp (Decreases Stability) temp->high_temp low_temp Low Temp (Increases Stability) temp->low_temp high_ph High pH (>7) (Decreases Stability) ph->high_ph low_ph Low pH (<4) (Decreases Stability) ph->low_ph optimal_ph Optimal pH (4-5) (Increases Stability) ph->optimal_ph protic Protic / Aqueous (Decreases Stability) solvent->protic aprotic Anhydrous Aprotic (Increases Stability) solvent->aprotic acid_stabilizer Weak Acid (e.g., Citric) (Increases Stability) stabilizers->acid_stabilizer uv_light UV Light (May Decrease Stability) light->uv_light

References

Analytical techniques for detecting impurities in 3-Phenoxybenzoyl cyanide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of impurities in 3-Phenoxybenzoyl cyanide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related and degradation impurities found in this compound?

A1: The most probable impurities in this compound originate from its synthesis and potential degradation. These include:

  • 3-Phenoxybenzaldehyde: An unreacted starting material from the synthesis process.[1]

  • Residual Cyanide: Unreacted cyanide salts (e.g., sodium or potassium cyanide) used in the synthesis.

  • 3-Phenoxybenzoic acid: Formed by the hydrolysis of the cyanide group in this compound.[2]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantifying non-volatile impurities like 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities, and can also be used for cyanide determination after derivatization.[1][3][4]

Q3: How should I prepare my sample of this compound for HPLC analysis?

A3: A general sample preparation procedure involves accurately weighing a known amount of the this compound sample and dissolving it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration. It is crucial to ensure the sample is fully dissolved before injection. The injection solvent should ideally be of a similar or weaker elution strength than the initial mobile phase to ensure good peak shape.[5]

Q4: Are there any specific storage conditions to prevent the degradation of this compound samples?

A4: To minimize degradation, samples should be stored in a cool, dark place in tightly sealed containers. Exposure to moisture can lead to the hydrolysis of the cyanide group to form 3-phenoxybenzoic acid. Some related compounds, like iron-cyanide complexes, can break down in the presence of UV light, so protection from light is recommended.[6]

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing (for all peaks)- Partially blocked column inlet frit.- Void at the column inlet.- Reverse-flush the column (if permissible by the manufacturer).- If the problem persists, replace the column.- Filter all samples and mobile phases to prevent frit blockage.[7]
Peak Tailing (for specific peaks, e.g., basic impurities)- Secondary interactions with residual silanols on the column packing.- Mobile phase pH is inappropriate for the analyte's pKa.- Use a modern, high-purity silica column with end-capping.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.[8]
Drifting Retention Times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column equilibration is incomplete.- Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[8]
Ghost Peaks - Contaminated mobile phase or injection solvent.- Carryover from a previous injection.- Use high-purity HPLC-grade solvents.- Run a blank gradient to identify the source of contamination.- Implement a robust needle wash protocol in the autosampler method.[9]
GC-MS Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or the beginning of the column.- Incompatible solvent for the analyte.- Use a deactivated injector liner and replace it regularly.- Trim the first few centimeters of the column.- Ensure the sample is dissolved in a solvent compatible with the stationary phase.
Low or No Signal for Cyanide Derivative - Incomplete derivatization.- Degradation of the derivative in the injector port.- Optimize the derivatization reaction conditions (temperature, time, reagent concentration).[10]- Use a lower injector temperature if the derivative is thermally labile.
Matrix Interferences - Co-elution of matrix components with the analytes of interest.- Optimize the GC temperature program to improve separation.- Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for more selective detection.- Employ a more rigorous sample cleanup procedure (e.g., Solid Phase Extraction).
Baseline Noise or Drift - Column bleed at high temperatures.- Contamination in the carrier gas or gas lines.- Use a low-bleed GC-MS column.- Ensure high-purity carrier gas and install/replace gas purifiers.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a general starting point and may require optimization for specific instrumentation and impurity levels.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 215 nm.[11]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.

GC-MS Method for Cyanide Determination (after derivatization)

This protocol is based on the derivatization of cyanide to a more volatile and stable compound for GC-MS analysis.

  • Derivatization: React the sample containing cyanide with a derivatizing agent such as pentafluorobenzyl bromide (PFB-Br) to form pentafluorobenzyl cyanide (PFB-CN).[10] This requires a specific protocol for the derivatization step itself, which typically involves extraction and reaction in a suitable solvent.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Interface Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Detection Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the PFB-CN derivative.

Quantitative Data Summary

The following table presents typical detection limits for cyanide analysis using derivatization followed by GC-MS. These values can serve as a benchmark for method performance.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
CyanideGC/MS-SIM (after PFB-Br derivatization)Biological Matrices10 µM-[10]
CyanideGC/MSAqueous0.02 mg/mL-[12]
CyanideHS-GC-ECDAqueous5 µg/L-[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing sample 3-Phenoxybenzoyl Cyanide Sample dissolve Dissolve in Acetonitrile/Water sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC-UV Analysis filter->hplc Non-volatile impurities gcms GC-MS Analysis (with Derivatization) filter->gcms Volatile impurities & Cyanide impurity_id Impurity Identification hplc->impurity_id gcms->impurity_id quantification Quantification impurity_id->quantification report Final Report quantification->report

Fig 1. General experimental workflow for impurity analysis.

Troubleshooting_Logic start Poor Chromatographic Result Observed peak_shape Is it a peak shape issue (e.g., tailing)? start->peak_shape retention_time Is it a retention time issue (drift)? peak_shape->retention_time No check_column Check Column Health: - Frit blockage - Voids - Contamination peak_shape->check_column Yes baseline Is it a baseline issue (noise/drift)? retention_time->baseline No check_mobile_phase Check Mobile Phase: - pH - Composition - Freshness retention_time->check_mobile_phase Yes check_contamination Check for Contamination: - Solvents - Sample carryover baseline->check_contamination Yes resolve Problem Resolved baseline->resolve No, consult instrument manual check_column->resolve check_system Check System: - Leaks - Temperature - Pump performance check_mobile_phase->check_system check_system->resolve check_contamination->check_system

Fig 2. Logical troubleshooting flow for HPLC issues.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Validation of 3-Phenoxybenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of various pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity assessment of this compound.[1][2][3] A reversed-phase HPLC method is typically employed for this analysis.

Experimental Protocol: HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (e.g., in a gradient or isocratic elution, a typical starting point is 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The purity of the sample is determined by comparing the peak area of the analyte with the calibration curve, typically expressed as a percentage area.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds.[1][4] Given that this compound has a moderate molecular weight and can be volatilized, GC-MS offers high sensitivity and specificity for its purity validation.[1]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • A suitable solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade).

  • This compound reference standard.

  • Sample of this compound for analysis.

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a suitable m/z range (e.g., 50-350 amu).

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the chosen solvent (e.g., 1 mg/mL) and create dilutions for calibration.

  • Sample Solution: Dissolve the this compound sample in the solvent to a concentration within the linear range of the instrument.

5. Analysis:

  • Inject the standard solutions to build a calibration curve.

  • Inject the sample solution.

  • Purity is determined by the relative peak area of the main component, and the mass spectrum confirms its identity.

Comparison of HPLC and GC-MS for Purity Validation

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.

ParameterHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Ideal for non-volatile, polar, and thermally unstable compounds.[3]Best for volatile and thermally stable compounds.[4]
Sample Preparation Generally straightforward, involving dissolution in the mobile phase.May require derivatization for non-volatile impurities, but often simple dissolution for the main analyte.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998
Accuracy (% Recovery) 98-102%97-103%
Precision (%RSD) < 2%< 3%
Limit of Detection (LOD) ng rangepg to fg range (higher sensitivity)[1]
Limit of Quantification (LOQ) ng rangepg range
Analysis Time 10-30 minutes per sample15-40 minutes per sample
Identification Based on retention time compared to a standard. Diode Array Detection (DAD) can provide spectral information for peak purity.Confirmed by both retention time and a unique mass spectrum, providing high confidence in identification.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the purity validation of this compound.

Purity_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing and Reporting Sample Obtain 3-Phenoxybenzoyl cyanide Sample Weigh_Sample Accurately Weigh Sample Sample->Weigh_Sample Standard Procure Reference Standard Weigh_Standard Accurately Weigh Standard Standard->Weigh_Standard Dissolve_Sample Dissolve in Appropriate Solvent Weigh_Sample->Dissolve_Sample Dissolve_Standard Prepare Stock and Working Standards Weigh_Standard->Dissolve_Standard Method_Selection Select Analytical Method (HPLC or GC-MS) Dissolve_Sample->Method_Selection Dissolve_Standard->Method_Selection HPLC_Analysis HPLC Analysis Method_Selection->HPLC_Analysis Non-volatile Impurities GCMS_Analysis GC-MS Analysis Method_Selection->GCMS_Analysis Volatile Impurities Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition GCMS_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Validation_Report Generate Validation Report Purity_Calculation->Validation_Report

References

A Comparative Guide to the Synthetic Routes of 3-Phenoxybenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-Phenoxybenzoyl cyanide is a key intermediate in the synthesis of various commercial products, most notably a class of synthetic pyrethroid insecticides. The efficiency and viability of its production are of significant interest in both academic research and industrial applications. This guide provides a comparative analysis of four principal synthetic routes to this compound, offering a side-by-side look at their methodologies, performance, and the necessary experimental conditions.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound.

Synthetic Route Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Route 1: Cyanation of Acyl Chloride 3-Phenoxybenzoyl chlorideCuprous cyanide (CuCN)1.5 - 2 hours210 - 23060 - 65Direct conversion, relatively short reaction time.High temperature, potential for side reactions.
Route 2: From Aldehyde via Cyanohydrin 3-PhenoxybenzaldehydeNaCN, Acetic Anhydride; then MnO₂2-step process: 1.5h for cyanohydrin, 24h for oxidation0 - 5 (step 1); Room Temp (step 2)~70 (overall)Milder initial reaction conditions.Two-step process, use of a stoichiometric oxidant.
Route 3: Rosenmund-von Braun Reaction 3-PhenoxybromobenzeneCuprous cyanide (CuCN)20 hours200~80Good yield, direct conversion from aryl halide.High temperature, long reaction time, use of a polar aprotic solvent.
Route 4: Sandmeyer Reaction 3-PhenoxyanilineNaNO₂, HCl; then CuCN, KCNDiazotization: < 1 hr; Cyanation: 15-30 min0 - 5 (diazotization); 60 - 70 (cyanation)~75Readily available starting material, good yield.Generation of diazonium salt intermediate requires careful temperature control.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route to this compound.

G cluster_0 Route 1: Cyanation of Acyl Chloride cluster_1 Route 2: From Aldehyde via Cyanohydrin cluster_2 Route 3: Rosenmund-von Braun Reaction cluster_3 Route 4: Sandmeyer Reaction A1 3-Phenoxybenzoyl chloride B1 This compound A1->B1 CuCN, 210-230°C A2 3-Phenoxybenzaldehyde B2 3-Phenoxybenzaldehyde cyanohydrin acetate A2->B2 NaCN, Acetic Anhydride, 0-5°C C2 This compound B2->C2 MnO₂, Dioxane, RT A3 3-Phenoxybromobenzene B3 3-Phenoxybenzonitrile* A3->B3 CuCN, Pyridine, 200°C A4 3-Phenoxyaniline B4 3-Phenoxybenzenediazonium chloride A4->B4 NaNO₂, HCl, 0-5°C C4 3-Phenoxybenzonitrile* B4->C4 CuCN, KCN, 60-70°C caption *Note: Routes 3 and 4 yield 3-phenoxybenzonitrile, an isomer of the target molecule.

A Comparative Guide to Cyanating Agents for the Synthesis of 3-Phenoxybenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-phenoxybenzoyl cyanide is a critical step in the production of several commercially important pyrethroid insecticides. The choice of cyanating agent for this conversion is a key determinant of reaction efficiency, safety, and overall cost-effectiveness. This guide provides an objective comparison of common cyanating agents for the synthesis of this compound from 3-phenoxybenzoyl chloride, supported by experimental data and detailed protocols.

Executive Summary

The selection of a suitable cyanating agent for the synthesis of this compound involves a trade-off between reactivity, toxicity, cost, and ease of handling. Traditional methods often employ highly toxic alkali metal cyanides, while modern approaches are exploring safer and more efficient catalytic systems. This guide evaluates the performance of several common cyanating agents, providing a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Cyanating Agents

The following table summarizes the performance of various cyanating agents in the synthesis of this compound from 3-phenoxybenzoyl chloride.

Cyanating AgentCatalyst/ConditionsSolventTemperature (°C)Reaction TimeYield (%)Key Considerations
Potassium Cyanide (KCN) Phase Transfer Catalyst (e.g., TBAB)Dichloromethane/WaterRoom Temperature1-3 h~69%[1]Highly toxic, requires careful handling. Phase transfer catalysis is often necessary to facilitate the reaction between the organic and aqueous phases.[1][2]
Sodium Cyanide (NaCN) Phase Transfer CatalystToluene/Water80-90°C2-4 hHighHighly toxic. Similar to KCN, requires a phase transfer catalyst for efficient reaction. Can be used in non-aqueous systems with appropriate solvents.
Copper(I) Cyanide (CuCN) None (Rosenmund-von Braun)DMF or Toluene150-250°C4-7 h>80%[3]Stoichiometric use of copper cyanide is common.[4][5] The reaction, known as the Rosenmund-von Braun reaction, typically requires high temperatures.[4][5] Product purification can be challenging due to the use of a high-boiling point solvent and excess copper salts.[5]
**Zinc Cyanide (Zn(CN)₂) **Palladium Catalyst (e.g., Pd₂(dba)₃/dppf)DMF or Dioxane80-120°C1-24 hHighLess acutely toxic than alkali metal cyanides. Often used in palladium-catalyzed cyanation reactions.
Trimethylsilyl Cyanide (TMSCN) Lewis Acid or Fluoride SourceDichloromethane or AcetonitrileRoom Temperature1-5 h~82%[6]Reacts readily with acyl chlorides.[6] It is volatile and hydrolyzes to release toxic hydrogen cyanide, requiring handling in a fume hood.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cyanation using Potassium Cyanide with Phase Transfer Catalysis

This protocol is a general procedure for the cyanation of an aroyl chloride using potassium cyanide and a phase transfer catalyst.

Materials:

  • 3-Phenoxybenzoyl chloride

  • Potassium cyanide (KCN)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve 3-phenoxybenzoyl chloride (1 equivalent) in dichloromethane.

  • In a separate flask, prepare a solution of potassium cyanide (1.1 to 1.5 equivalents) in water.

  • Add the phase transfer catalyst, tetrabutylammonium bromide (0.05 to 0.1 equivalents), to the aqueous KCN solution and stir until dissolved.

  • Add the aqueous KCN/TBAB solution to the solution of 3-phenoxybenzoyl chloride.

  • Stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation or crystallization.

Cyanation using Copper(I) Cyanide (Rosenmund-von Braun Reaction)

This protocol describes the classical Rosenmund-von Braun reaction for the synthesis of an aryl nitrile from an aryl halide.

Materials:

  • 3-Phenoxybenzoyl bromide (or chloride, though bromide is often more reactive)

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF) or Toluene

Procedure:

  • In a fume hood, combine 3-phenoxybenzoyl bromide (1 equivalent) and copper(I) cyanide (1.2 to 2 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling polar solvent such as DMF or toluene.

  • Heat the reaction mixture to reflux (typically 150-250°C) and maintain for 4-7 hours.[4][5] Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Cyanation using Trimethylsilyl Cyanide

This protocol outlines the cyanation of an acyl chloride using trimethylsilyl cyanide.

Materials:

  • 3-Phenoxybenzoyl chloride

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Caution! Trimethylsilyl cyanide is volatile and highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of 3-phenoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (1.0 to 1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction by TLC or GC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Reaction Pathways and Workflows

The following diagrams illustrate the general synthetic pathways and a typical experimental workflow for the synthesis of this compound.

Synthesis_Pathways cluster_start Starting Material cluster_agents Cyanating Agents cluster_product Product 3-Phenoxybenzoyl\nChloride 3-Phenoxybenzoyl Chloride KCN KCN / NaCN (+ Phase Transfer Catalyst) 3-Phenoxybenzoyl\nChloride->KCN Nucleophilic Acyl Substitution CuCN CuCN (Rosenmund-von Braun) 3-Phenoxybenzoyl\nChloride->CuCN Oxidative Addition TMSCN TMSCN 3-Phenoxybenzoyl\nChloride->TMSCN Nucleophilic Acyl Substitution Product 3-Phenoxybenzoyl Cyanide KCN->Product CuCN->Product TMSCN->Product Experimental_Workflow Start 1. Reagent Preparation (3-Phenoxybenzoyl Chloride, Cyanating Agent, Solvent) Reaction 2. Reaction Setup (Inert atmosphere if needed, Temperature control) Start->Reaction Monitoring 3. Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Workup 4. Quenching & Extraction Monitoring->Workup Upon completion Purification 5. Purification (Distillation, Crystallization, Chromatography) Workup->Purification Analysis 6. Product Characterization (NMR, IR, MS) Purification->Analysis

References

A Comparative Guide to Precursors in Pyrethroid Synthesis: 3-Phenoxybenzoyl Cyanide vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrethroids is paramount. A critical decision in this process is the selection of the appropriate precursor for the desired alcohol moiety. This guide provides a detailed comparison of the efficacy of 3-phenoxybenzoyl cyanide against its common alternatives—3-phenoxybenzaldehyde and 3-phenoxybenzyl alcohol—in the synthesis of pyrethroid insecticides. The comparison is supported by experimental data on yields and purity, detailed methodologies for key reactions, and visualizations of the synthetic pathways.

Executive Summary

The synthesis of many potent pyrethroid insecticides, particularly Type II pyrethroids which are characterized by an α-cyano group, involves the key intermediate α-cyano-3-phenoxybenzyl alcohol. The choice of precursor to this intermediate significantly impacts the overall efficiency, yield, and purity of the final product. This guide examines three primary precursors: this compound, 3-phenoxybenzaldehyde, and 3-phenoxybenzyl alcohol.

  • 3-Phenoxybenzaldehyde is a widely utilized and versatile precursor. It can be directly converted to the target pyrethroid in a one-pot reaction or used to synthesize α-cyano-3-phenoxybenzyl alcohol (and its esters) as an intermediate. Reported yields for pyrethroid synthesis from this precursor are high, often exceeding 95%.

  • This compound is a more direct precursor to the α-cyano-3-phenoxybenzyl moiety. Its use can simplify downstream processing, though its synthesis often begins with 3-phenoxybenzaldehyde.

  • 3-Phenoxybenzyl alcohol serves as a precursor for Type I pyrethroids and can be oxidized to 3-phenoxybenzaldehyde for the synthesis of Type II pyrethroids. The introduction of the α-cyano group from this starting point adds steps to the overall synthesis.

The selection of the optimal precursor is contingent on the specific pyrethroid being synthesized, desired stereochemistry, and the overall process economy.

Comparative Data on Precursor Efficacy

The following tables summarize quantitative data from various experimental protocols for the synthesis of pyrethroids and their intermediates using the three main precursors. It is important to note that the data is collated from different studies and may not be directly comparable due to variations in reaction conditions.

Precursor Reaction Product Yield Purity Reference
3-PhenoxybenzaldehydeOne-pot synthesis with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride and sodium cyanideCypermethrin95.5%Not Specified[1]
3-PhenoxybenzaldehydeChemo-enzymatic synthesis of the acetate precursorRacemic α-cyano-3-phenoxybenzyl acetate75%95%
3-PhenoxytolueneSommelet reaction3-Phenoxybenzaldehyde75-80%Not Specified
3-PhenoxybenzaldehydeOne-pot synthesis with acetone cyanohydrin and lipase(S)-α-cyano-3-phenoxybenzyl acetateup to 80% (conversion)Not Specified

Synthetic Pathways and Logical Relationships

The choice of precursor dictates the synthetic route to the final pyrethroid product. The following diagrams, generated using the DOT language, illustrate the key transformations.

Pyrethroid_Synthesis_Pathways cluster_precursors Alternative Precursors cluster_intermediates Key Intermediates cluster_products Final Products 3-Phenoxybenzyl alcohol 3-Phenoxybenzyl alcohol 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde 3-Phenoxybenzyl alcohol->3-Phenoxybenzaldehyde Oxidation Type I Pyrethroids (e.g., Permethrin) Type I Pyrethroids (e.g., Permethrin) 3-Phenoxybenzyl alcohol->Type I Pyrethroids (e.g., Permethrin) Esterification 3-Phenoxytoluene 3-Phenoxytoluene 3-Phenoxytoluene->3-Phenoxybenzaldehyde Sommelet Reaction This compound This compound 3-Phenoxybenzaldehyde->this compound Cyanation α-Cyano-3-phenoxybenzyl alcohol α-Cyano-3-phenoxybenzyl alcohol 3-Phenoxybenzaldehyde->α-Cyano-3-phenoxybenzyl alcohol Hydrocyanation Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin) Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin) 3-Phenoxybenzaldehyde->Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin) One-pot Reaction This compound->α-Cyano-3-phenoxybenzyl alcohol Reduction α-Cyano-3-phenoxybenzyl alcohol->Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin) Esterification

Caption: Synthetic routes from precursors to pyrethroids.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing synthetic routes. Below are experimental protocols for key reactions cited in this guide.

Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde (One-Pot Reaction)

Objective: To synthesize α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (Cypermethrin) in a one-pot reaction.

Materials:

  • 3-Phenoxybenzaldehyde

  • 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • Sodium cyanide (NaCN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 2 N Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium cyanide (2.40 g, 0.049 mole) is prepared in a 1:1 by volume mixture of water and tetrahydrofuran (50 ml).

  • The solution is stirred and maintained at 15°C.

  • A mixture of 3-phenoxybenzaldehyde (7.00 g, 0.035 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mole) is added dropwise over 30 minutes.[1]

  • The reaction mixture is stirred for an additional 2 hours at 15°C.

  • The mixture is then extracted three times with dichloromethane (40 ml each).

  • The combined organic layers are washed once with 50 ml of 2 N aqueous NaOH, followed by four washes with 50 ml portions of water until the final wash has a pH of approximately 6.[1]

  • The organic layer is dried over MgSO₄ and concentrated to yield the final product.

Results: This protocol reportedly yields 13.9 g (95.5%) of cypermethrin.[1]

Cypermethrin_Synthesis_Workflow Start Start Prepare NaCN solution Prepare NaCN solution Start->Prepare NaCN solution Add 3-PBA & Acid Chloride Add 3-PBA & Acid Chloride Prepare NaCN solution->Add 3-PBA & Acid Chloride Stir at 15°C Stir at 15°C Add 3-PBA & Acid Chloride->Stir at 15°C Extract with CH2Cl2 Extract with CH2Cl2 Stir at 15°C->Extract with CH2Cl2 Wash with NaOH & H2O Wash with NaOH & H2O Extract with CH2Cl2->Wash with NaOH & H2O Dry with MgSO4 Dry with MgSO4 Wash with NaOH & H2O->Dry with MgSO4 Concentrate Concentrate Dry with MgSO4->Concentrate Cypermethrin (95.5% yield) Cypermethrin (95.5% yield) Concentrate->Cypermethrin (95.5% yield)

Caption: Workflow for one-pot cypermethrin synthesis.

Chemo-enzymatic Synthesis of (S)-α-cyano-3-phenoxybenzyl acetate from 3-Phenoxybenzaldehyde

Objective: To synthesize the optically active (S)-enantiomer of α-cyano-3-phenoxybenzyl acetate, a key intermediate for stereospecific pyrethroids.

Materials:

  • m-Phenoxybenzaldehyde (m-PBA)

  • Sodium cyanide (NaCN)

  • Phase transfer catalyst

  • Lipase from Pseudomonas sp. (immobilized)

  • Organic solvent (e.g., hexane)

Procedure:

  • Synthesis of Racemic Acetate: Racemic α-cyano-3-phenoxybenzyl acetate is synthesized from m-phenoxybenzaldehyde and sodium cyanide in the presence of a phase transfer catalyst.

  • Enzymatic Resolution: The racemic ester undergoes a highly enantioselective transesterification reaction catalyzed by an immobilized lipase from Pseudomonas sp. This step is carried out in a batch system or a fluidized bed column.

  • Separation: The resulting enantiomerically pure (S)-α-cyano-3-phenoxybenzyl alcohol is separated from the unreacted (R)-ester using chromatographic techniques or extraction with hexane.

  • Racemization: The undesired (R)-ester can be racemized using triethylamine in diisopropyl ether or toluene to be recycled, thus improving the overall yield.

Results: The initial synthesis of the racemic acetate achieves a 75% yield with 95% purity. The enzymatic resolution reaches nearly full conversion (46% out of a theoretical maximum of 50%) with an enantiomeric excess of >96%.

Chemoenzymatic_Synthesis_Workflow 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Racemic Acetate Racemic Acetate 3-Phenoxybenzaldehyde->Racemic Acetate NaCN, Phase Transfer Catalyst Enzymatic Resolution Enzymatic Resolution Racemic Acetate->Enzymatic Resolution Lipase Separation Separation Enzymatic Resolution->Separation (S)-alcohol (S)-alcohol (R)-ester (R)-ester Racemization Racemization (R)-ester->Racemization Recycle Separation->(S)-alcohol Separation->(R)-ester Racemization->Racemic Acetate Recycle

Caption: Chemo-enzymatic synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol.

Conclusion

The selection of a precursor for pyrethroid synthesis is a multifaceted decision.

  • 3-Phenoxybenzaldehyde stands out as a versatile and efficient precursor, particularly for the one-pot synthesis of Type II pyrethroids like cypermethrin, demonstrating high yields. It is also the starting point for efficient chemo-enzymatic routes to obtain stereochemically pure intermediates.

  • The direct use of This compound can be advantageous by simplifying the reaction pathway to α-cyano-3-phenoxybenzyl alcohol, although it is typically synthesized from 3-phenoxybenzaldehyde itself.

  • 3-Phenoxybenzyl alcohol is the most direct precursor for Type I pyrethroids. For Type II pyrethroids, it requires an additional oxidation step to form the aldehyde, adding to the overall process.

For researchers and drug development professionals, the choice will depend on the target molecule's structure (Type I vs. Type II), the need for stereospecificity, and considerations of process efficiency and cost. The provided data and protocols offer a foundation for making an informed decision based on the specific requirements of the synthesis.

References

A Comparative Guide to the Synthesis of 3-Phenoxybenzoyl Cyanide Derivatives: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 3-phenoxybenzoyl cyanide and its derivatives is a critical step in the production of synthetic pyrethroid insecticides. This guide provides an objective comparison of enzymatic and chemical synthesis routes, presenting supporting experimental data, detailed protocols, and workflow visualizations to inform methodology selection.

The synthesis of α-cyano-3-phenoxybenzyl alcohol, a crucial precursor to many potent insecticides, serves as a key focal point for comparing these two approaches. While traditional chemical synthesis offers a direct route, enzymatic methods, particularly those aiming for specific stereoisomers, are gaining prominence due to their high selectivity and milder reaction conditions.

Quantitative Yield Comparison

The following table summarizes the reported yields for different synthetic strategies. It is important to note that yields in enzymatic kinetic resolutions are theoretically limited to 50% for the desired enantiomer from a racemic mixture.

Synthesis MethodKey Reagents/EnzymeProductReported Yield/ConversionEnantiomeric Excess (e.e.)Reference
Chemo-enzymatic
Chemical Step3-Phenoxybenzaldehyde, Sodium Cyanide, Phase Transfer CatalystRacemic α-cyano-3-phenoxybenzyl acetate75%Not Applicable[1]
Enzymatic ResolutionLipase from Pseudomonas sp.(S)-α-cyano-3-phenoxybenzyl alcohol46% (out of 50% theoretical max)>96%[1]
Enzymatic Synthesis
Hydroxynitrile Lyase (HNL)HNL from Pichia pastoris(S)-3-Phenoxybenzaldehyde cyanohydrin92.7% conversion90.6%[2]
Hydroxynitrile Lyase (HNL)HNL from Pichia pastoris (in aqueous buffer)(S)-3-Phenoxybenzaldehyde cyanohydrin9%99%[2]
Hydroxynitrile Lyase (HNL)HNL from Sorghum bicolor(S)-3-Phenoxymandelonitrile93% conversion96%[3]
Chemical Synthesis
Direct Cyanation (Derivative)Sumicidin, Acetone, Baseα-cyano-3-phenoxybenzyl-1-(2,2-dimethyl-2-hydroxyethyl)-1-isopropyl-p-chlorophenyl acetate96.7%Not Reported[4]

Experimental Protocols

Enzymatic Synthesis: (S)-3-Phenoxybenzaldehyde Cyanohydrin

This protocol is adapted from a procedure using a hydroxynitrile lyase (HNL) from Pichia pastoris.[2]

Materials:

  • 3-Phenoxybenzaldehyde

  • Methyl tert-butyl ether (MTBE)

  • HNL from Pichia pastoris enzyme solution

  • Anhydrous hydrocyanic acid (HCN)

  • Citric acid (for pH adjustment)

Procedure:

  • Dissolve 15 g (0.0756 mol) of 3-phenoxybenzaldehyde in 45 ml of MTBE in a 150 ml double-jacketed vessel equipped with a stirrer.

  • Cool the reaction mixture to 15°C.

  • Add 26.4 ml of the HNL enzyme solution.

  • Adjust the pH of the aqueous phase to 4.5 with citric acid.

  • After forming an emulsion by stirring, rapidly add anhydrous hydrocyanic acid.

  • Seal the reaction vessel and stir for up to 23 hours.

  • Monitor the reaction progress by gas chromatography to determine conversion and enantiomeric excess.

Chemo-enzymatic Synthesis: (S)-α-cyano-3-phenoxybenzyl alcohol

This process involves an initial chemical synthesis of the racemic acetate followed by enzymatic resolution.[1]

Part 1: Chemical Synthesis of Racemic α-cyano-3-phenoxybenzyl acetate

Materials:

  • m-Phenoxybenzaldehyde (m-PBA)

  • Sodium cyanide (NaCN)

  • Phase transfer catalyst

  • Acetic anhydride

Procedure:

  • The synthesis of racemic α-cyano-3-phenoxybenzyl acetate is performed by reacting m-phenoxybenzaldehyde with sodium cyanide in the presence of a phase transfer catalyst and an acetylating agent like acetic anhydride.

  • This initial chemical step produces the racemic ester with a reported yield of 75% and 95% purity.

Part 2: Enzymatic Resolution

Materials:

  • Racemic α-cyano-3-phenoxybenzyl acetate

  • Immobilized lipase from Pseudomonas sp.

  • An appropriate organic solvent (e.g., diisopropyl ether)

  • An alcohol for transesterification (e.g., n-butanol)

Procedure:

  • The racemic acetate is dissolved in an organic solvent.

  • The immobilized lipase and an alcohol are added to initiate the transesterification reaction.

  • The reaction is carried out in a batch system or a fluidized bed column.

  • The lipase enantioselectively catalyzes the transesterification of the (S)-enantiomer, yielding (S)-α-cyano-3-phenoxybenzyl alcohol.

  • The reaction is monitored until near-full conversion of one enantiomer is achieved (approaching the 46% yield mark).

  • The desired (S)-alcohol is then separated from the unreacted (R)-ester using techniques such as chromatography or extraction.

Workflow Visualizations

The following diagrams illustrate the generalized workflows for the enzymatic and chemo-enzymatic synthesis routes.

Enzymatic_Synthesis Start 3-Phenoxybenzaldehyde + Hydrogen Cyanide Reaction Enzymatic Hydrocyanation (in organic solvent, pH controlled) Start->Reaction Substrates Enzyme Hydroxynitrile Lyase (HNL) (e.g., from Pichia pastoris) Enzyme->Reaction Catalyst Product (S)-3-Phenoxybenzoyl Cyanide Derivative Reaction->Product High e.e.

Caption: Enzymatic synthesis workflow for (S)-3-phenoxybenzoyl cyanide derivatives.

Chemo_Enzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution Start_Chem 3-Phenoxybenzaldehyde + Sodium Cyanide Reaction_Chem Chemical Cyanation & Acetylation Start_Chem->Reaction_Chem Racemate Racemic α-cyano-3- phenoxybenzyl acetate Reaction_Chem->Racemate Reaction_Enz Enantioselective Transesterification Racemate->Reaction_Enz Enzyme_Res Lipase Enzyme_Res->Reaction_Enz Separation Separation Reaction_Enz->Separation S_Product (S)-Alcohol Separation->S_Product Desired R_Ester Unreacted (R)-Ester Separation->R_Ester Byproduct

Caption: Chemo-enzymatic synthesis workflow involving resolution of a racemic mixture.

Concluding Remarks

The choice between enzymatic and chemical synthesis of this compound derivatives depends heavily on the desired outcome.

  • Chemical synthesis can provide high yields of racemic products and their derivatives.[4] It is often straightforward and may be more cost-effective for applications where stereochemistry is not a concern.

  • Enzymatic synthesis , particularly using hydroxynitrile lyases, offers a direct route to enantiomerically enriched cyanohydrins with high conversion rates and excellent enantioselectivity under optimized conditions.[2][3] This method is advantageous for producing specific, biologically active stereoisomers.

  • Chemo-enzymatic approaches present a hybrid strategy. An initial, high-yielding chemical synthesis produces a racemic intermediate, which is then resolved using an enzyme like a lipase.[1] This can be an effective way to obtain a specific enantiomer, although the theoretical maximum yield for the enzymatic step is 50%.

Ultimately, the selection of the synthetic route will be guided by factors such as the required optical purity of the final product, scalability, cost of reagents and enzymes, and the environmental impact of the process. The data and protocols provided herein offer a foundation for making an informed decision tailored to specific research and development needs.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of 3-Phenoxybenzoyl Cyanide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of pyrethroid insecticides, with its structurally related analogs: 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid, and 3-phenoxybenzyl cyanide. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we illuminate the subtle yet significant differences imparted by the variation of the functional group attached to the carbonyl or methylene bridge.

This comparative analysis, supported by experimental data, aims to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities. The presented data and protocols are intended to facilitate further research and development in agrochemicals, pharmaceuticals, and material science.

At a Glance: Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic features of this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
Compound NameAromatic ProtonsOther Protons
This compound 7.0 - 8.0 (expected)-
3-Phenoxybenzaldehyde 7.0 - 7.89.9 (s, 1H, -CHO)
3-Phenoxybenzoic acid 7.0 - 8.0~13.0 (br s, 1H, -COOH)
3-Phenoxybenzyl cyanide 6.9 - 7.53.7 (s, 2H, -CH₂CN)

Data for 3-Phenoxybenzaldehyde, 3-Phenoxybenzoic acid, and 3-Phenoxybenzyl cyanide are compiled from various sources. The data for this compound is a predicted range based on analogous structures.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
Compound NameCarbonyl/Nitrile CarbonAromatic CarbonsOther Carbons
This compound ~160-185 (C=O), ~117 (C≡N) (expected)115 - 160-
3-Phenoxybenzaldehyde 192.1 (CHO)118.1, 120.3, 123.6, 124.8, 130.1, 130.3, 137.5, 156.9, 157.9-
3-Phenoxybenzoic acid 167.0 (COOH)117.9, 120.0, 122.5, 124.6, 130.0, 130.5, 132.3, 156.9, 157.4-
3-Phenoxybenzyl cyanide 118.0 (C≡N)118.0, 119.2, 121.2, 123.7, 129.8, 130.2, 134.8, 157.3, 157.823.4 (-CH₂CN)

Data for 3-Phenoxybenzaldehyde, 3-Phenoxybenzoic acid, and 3-phenoxybenzyl cyanide are compiled from various sources. The data for this compound is a predicted range based on analogous structures.

Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)
Compound NameC=O StretchC≡N StretchO-H Stretch (Carboxylic Acid)
This compound ~1680 - 1700 (expected)~2220 - 2240 (expected)-
3-Phenoxybenzaldehyde ~1700--
3-Phenoxybenzoic acid ~1680 - 1710-2500 - 3300 (broad)
3-Phenoxybenzyl cyanide -~2250-

Data is compiled from various spectroscopic databases and literature sources.

Table 4: Mass Spectrometry Data (m/z)
Compound NameMolecular Ion (M⁺)Key Fragment Ions
This compound 223Expected fragments from cleavage of ether and carbonyl-cyanide bonds.
3-Phenoxybenzaldehyde 198169, 141, 115, 91, 77, 65, 51
3-Phenoxybenzoic acid 214185, 168, 141, 115, 93, 77, 65, 51
3-Phenoxybenzyl cyanide 209180, 167, 152, 141, 115, 91, 77, 65, 51

Data is compiled from various mass spectrometry databases.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The NMR spectrometer is typically a 400 or 500 MHz instrument. The experiment is run at room temperature.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the empty ATR crystal is recorded.

  • Data Acquisition: The sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for these types of molecules, typically using an electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizing the Synthesis of Pyrethroids

This compound is a crucial precursor in the synthesis of many synthetic pyrethroid insecticides. The following diagram illustrates a generalized synthetic workflow starting from 3-phenoxybenzaldehyde.

G A 3-Phenoxybenzaldehyde C This compound A->C Cyanohydrin Formation B NaCN / H+ B->C E alpha-Cyano-3-phenoxybenzyl alcohol C->E Reduction D Reduction (e.g., NaBH4) D->E G Pyrethroid Ester (e.g., Permethrin) E->G Esterification F Acid Chloride / Acid Anhydride (e.g., Permethrin acid chloride) F->G

A Researcher's Guide to the Quantitative Analysis of 3-Phenoxybenzoyl Cyanide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-phenoxybenzoyl cyanide and its related compounds is critical for a wide range of applications, from environmental monitoring to pharmaceutical development. This guide provides a comparative overview of validated analytical methods, offering a deep dive into their performance, experimental protocols, and underlying principles.

While validated analytical methods specifically for this compound are not extensively documented in publicly available literature, this guide leverages robust methodologies established for its close structural analog and common metabolite of pyrethroid insecticides, 3-phenoxybenzoic acid (3-PBA). The principles and techniques detailed herein are readily adaptable for the quantification of this compound, providing a solid foundation for method development and validation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section provides a comparative summary of the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for the analysis of 3-PBA, which can be extrapolated for this compound.

MethodAnalyteMatrixLinearity (R²)Recovery (%)Precision (RSD %)LODLOQ
HPLC-UV 3-PBABiological Fluids>0.9985-115<15~1-5 µg/L~5-15 µg/L
GC-MS 3-PBAUrine>0.9990 ± 13<200.1 µg/L[1]0.5 µg/L
ELISA 3-PBAUrine0.999[2]110 ± 6[2]<16 (inter-assay)[2]0.1 ng/mL[3]2 µg/L[2]

Note: The performance data presented above is for 3-phenoxybenzoic acid (3-PBA) and serves as a strong proxy for this compound due to their structural similarities. Method validation for this compound is essential for obtaining accurate and reliable quantitative results.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable analytical measurements. This section outlines the methodologies for the three compared analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Acidify the sample (e.g., urine) to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid).

  • Extract the analyte from the acidified sample using a water-immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid) is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of approximately 230 nm.

3. Quantification:

  • Prepare a calibration curve using standard solutions of the analyte of known concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 3-PBA, a derivatization step is typically required to increase their volatility.

1. Sample Preparation and Derivatization:

  • Perform an initial extraction as described for the HPLC-UV method.

  • Derivatize the extracted analyte to make it more volatile. A common method involves esterification with an agent like pentafluorobenzyl bromide (PFB-Br).

  • After derivatization, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.

  • Mass Spectrometer: Operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Quantification:

  • Use an internal standard to improve the accuracy and precision of the quantification.

  • Generate a calibration curve by analyzing standard solutions of the derivatized analyte.

  • Determine the concentration of the analyte in the sample by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunochemical method that offers excellent sensitivity and is well-suited for screening large numbers of samples.

1. Sample Preparation:

  • For urine samples, hydrolysis with an acid (e.g., hydrochloric acid) is often performed to release conjugated metabolites.[1]

  • A solid-phase extraction (SPE) step is typically employed to clean up the sample and reduce matrix interference.[2]

2. ELISA Procedure (Competitive Assay):

  • Coat a microtiter plate with an antigen conjugate (e.g., 3-PBA conjugated to a protein).

  • Add the prepared sample or standard solution along with a specific antibody against the analyte to the wells.

  • The analyte in the sample competes with the coated antigen for binding to the antibody.

  • After an incubation period, wash the plate to remove unbound reagents.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that produces a colored product upon reaction with the enzyme.

  • Measure the absorbance of the colored product using a microplate reader.

3. Quantification:

  • The concentration of the analyte is inversely proportional to the color intensity.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the standard curve.

Visualizing the Analytical Workflow

To provide a clear understanding of the general steps involved in the quantification of this compound and its analogs, the following diagram illustrates a typical experimental workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Urine, Water) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLC_UV HPLC-UV Cleanup->HPLC_UV ELISA ELISA Cleanup->ELISA GC_MS GC-MS Derivatization->GC_MS Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification ELISA->Quantification Reporting Reporting Quantification->Reporting

References

Cross-Validation of Analytical Results for 3-Phenoxybenzoyl Cyanide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of synthetic pyrethroid insecticides. The following sections detail experimental protocols for the most common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and explore alternative analytical approaches. Comparative data on the performance of these methods are presented to aid in the selection of the most appropriate technique for specific research and quality control needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section provides a comparative summary of the most common and alternative methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Separation is achieved based on the compound's affinity for the stationary and mobile phases.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability.[1][2] GC-MS offers high sensitivity and selectivity, providing structural information that aids in compound identification.

Alternative Methods

This classical titrimetric method can be used for the quantification of the cyanide functional group in this compound.[3] It involves the titration of the sample with a standardized silver nitrate solution, with the endpoint being detected by a color change or potentiometrically. While less sensitive than chromatographic methods, titration is a cost-effective technique suitable for the analysis of bulk material or concentrated solutions.[4]

Electrochemical methods, such as voltammetry, offer a sensitive and selective alternative for the determination of electroactive compounds.[5][6] For this compound, the cyanide group can be electrochemically active, allowing for its direct quantification. This technique can be particularly useful for in-situ or real-time monitoring.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of the discussed analytical methods for the determination of this compound. The data presented is a synthesis of reported performance for similar analytes and represents expected values for validated methods.[1][7][8][9][10]

Table 1: Comparison of Chromatographic Methods

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mL
Analysis Time 10 - 20 minutes15 - 30 minutes
Sample Preparation Simple dissolutionDerivatization required

Table 2: Comparison of Alternative Methods

ParameterArgentometric TitrationVoltammetric Analysis
Linearity (R²) Not Applicable> 0.995
Accuracy (% Recovery) 95 - 105%96 - 104%
Precision (% RSD) < 5%< 4%
Limit of Detection (LOD) ~10 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~30 µg/mL~1.5 µg/mL
Analysis Time 5 - 15 minutes5 - 10 minutes
Sample Preparation Simple dissolutionSimple dissolution in electrolyte

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

HPLC-UV Method

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile (1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

GC-MS Method (with Derivatization)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Solvent (e.g., Dichloromethane, HPLC grade).

  • This compound reference standard.

GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Procedure:

  • Derivatization:

    • To a known amount of sample or standard in a vial, add 100 µL of dichloromethane and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

  • Quantification: Create a calibration curve using derivatized standards. The quantification can be performed using the peak area of a characteristic ion of the derivatized this compound.

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the analysis and synthesis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing weighing Weighing dissolution Dissolution weighing->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC-UV Analysis dissolution->hplc gcms GC-MS Analysis derivatization->gcms chromatogram Chromatogram Acquisition hplc->chromatogram gcms->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification result result quantification->result Final Result

Caption: Experimental workflow for the analysis of this compound.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Application reactant1 3-Phenoxybenzaldehyde reaction Nucleophilic Addition reactant1->reaction reactant2 Cyanide Source (e.g., NaCN) reactant2->reaction product This compound reaction->product application Pyrethroid Synthesis product->application

Caption: Synthesis pathway from 3-Phenoxybenzaldehyde to this compound.

References

A Proposed Framework for Inter-laboratory Comparison of 3-Phenoxybenzoyl Cyanide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for conducting an inter-laboratory comparison (ILC) for the analysis of 3-Phenoxybenzoyl cyanide. Given the absence of publicly available, specific proficiency testing data for this compound, this document provides a comprehensive approach based on established analytical methodologies for related compounds, such as synthetic pyrethroids and their metabolites, and general principles of inter-laboratory studies. The objective is to offer a robust plan for validating and comparing the performance of different laboratories in the quantification of this compound, a key intermediate in the synthesis of various commercial products.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, or proficiency tests (PT), are crucial for ensuring the quality and reliability of analytical measurements.[1][2] They allow laboratories to assess their analytical performance by comparing their results to those of other laboratories and to a reference value.[1] This process is essential for method validation, identifying potential biases, and demonstrating analytical competence to regulatory bodies and clients.[2] A typical ILC involves a coordinating body sending identical, homogeneous samples to multiple participating laboratories for analysis.[1] The performance of each laboratory is then statistically evaluated.

The workflow for a typical proficiency testing program is outlined below.

G cluster_coordinator Coordinating Body cluster_labs Participating Laboratories A Preparation of Homogeneous Test Material (this compound) B Distribution of Samples to Participating Labs A->B E Data Collection and Statistical Analysis C Sample Receipt and Analysis B->C F Issuance of Performance Report (including Z-Scores) E->F D Reporting of Results to Coordinator C->D D->E

Caption: General workflow for an inter-laboratory comparison study.

Recommended Analytical Methodologies

Based on the analysis of structurally related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For compounds containing a cyanide group, derivatization is often employed to improve chromatographic properties and sensitivity.

Experimental Protocol:

  • Sample Preparation (Extractive Alkylation):

    • To a 1 mL sample (e.g., in plasma or an environmental water matrix), add an internal standard (e.g., an isotopically labeled version of the analyte).

    • Perform an extractive alkylation using a derivatization agent like pentafluorobenzyl bromide (PFB-Br) and a phase transfer catalyst.[3][4]

    • Extract the resulting derivative (pentafluorobenzyl cyanide) into an organic solvent such as hexane.

    • Concentrate the organic phase under a gentle stream of nitrogen before GC-MS analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5975C or equivalent, operated in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode.

    • Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity.[3]

G A 1. Sample Aliquot (1 mL) B 2. Add Internal Standard (e.g., 13C-labeled Analyte) A->B C 3. Extractive Alkylation (PFB-Br Derivatization) B->C D 4. Organic Solvent Extraction (e.g., Hexane) C->D E 5. Concentrate Sample D->E F 6. GC-MS Analysis E->F G A 1. Sample Aliquot (Liquid or Solid) B 2. Sample Pre-treatment (Protein Precipitation or QuEChERS) A->B C 3. Centrifugation B->C D 4. Collect Supernatant C->D E 5. Filter (0.22 µm) D->E F 6. LC-MS/MS Analysis E->F

References

Safety Operating Guide

Ensuring Safe Disposal of 3-Phenoxybenzoyl Cyanide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Proper management and disposal of 3-Phenoxybenzoyl cyanide are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal plans, to researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and build a culture of safety in the handling of hazardous chemical waste.

All cyanide-containing wastes are classified as hazardous and must be handled with extreme caution.[1][2][3] It is imperative to prevent contact with acids, which can release highly toxic hydrogen cyanide (HCN) gas.[1][2]

Hazard and Exposure Data

The following table summarizes key hazard information for this compound and related compounds. This data underscores the importance of the disposal procedures outlined below.

Hazard Data PointValue / ClassificationNotes
Acute Toxicity (Oral) Toxic if swallowed.[4]
Acute Toxicity (Dermal) Fatal in contact with skin.[4]
Acute Toxicity (Inhalation) Toxic if inhaled.[4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4]
Flammability Highly flammable.[5][6]Keep away from sources of ignition.[5][6]
Hazardous Decomposition Hydrogen cyanide, nitrogen oxides, carbon monoxide.[5]
EPA Hazardous Waste May be classified as P-listed (acutely toxic).[1][7]Empty containers must also be treated as hazardous waste.[1][7]

Experimental Protocol: Decontamination of Surfaces and Equipment

This protocol details the steps for decontaminating laboratory surfaces and equipment that have come into contact with this compound. All decontamination activities must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[3]

Materials:

  • pH 10 buffer solution

  • Freshly prepared 10% bleach solution (sodium hypochlorite)

  • Absorbent pads

  • Two 6-mil polyethylene bags for solid waste[1]

  • Hazardous waste labels

Procedure:

  • Initial Decontamination: Wipe all contaminated surfaces first with a pH 10 buffer solution.[3] This helps to maintain an alkaline environment, reducing the risk of HCN gas formation.

  • Secondary Decontamination: Following the buffer solution wipe, clean the same surfaces with a freshly prepared 10% bleach solution.[3]

  • Waste Collection: All used absorbent pads, contaminated gloves, and other disposable materials must be collected as solid hazardous waste.[3][7]

  • Waste Packaging: Place all solid waste into a durable 6-mil polyethylene bag. Double bagging is required.[1]

  • Labeling and Disposal: Seal and label the bag as "Cyanide-Containing Hazardous Waste" and contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal.[1][2][3]

Disposal Workflow

The proper disposal of this compound follows a strict workflow to ensure safety and compliance. The diagram below illustrates the key decision points and procedural steps.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Containerization & Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood start->fume_hood waste_generated Waste Generated fume_hood->waste_generated segregate Segregate Cyanide Waste (Solid and Liquid Separate) waste_generated->segregate no_acids Keep Away From Acids segregate->no_acids containerize Use Dedicated, Labeled, and Sealed Containers segregate->containerize ehs_contact Contact Environmental Health & Safety (EH&S) for Waste Pickup containerize->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Logical workflow for the safe disposal of this compound.

Essential Disposal Procedures

Waste Segregation and Storage:

  • Dedicated Containers: Always use separate, dedicated containers for cyanide waste.[2][3] Do not mix with other chemical waste streams.

  • Solid vs. Liquid: Solid waste (contaminated gloves, paper towels, etc.) and liquid cyanide waste must be stored in separate containers.[3]

  • Acid Incompatibility: Ensure that cyanide waste does not come into contact with acids or acidic materials to prevent the release of deadly hydrogen cyanide gas.[1][2] Store cyanide waste away from acids.[2]

  • pH Awareness: Maintain awareness of the pH of any accumulated liquid waste; an acidic pH is extremely dangerous.[2]

Container Management:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Cyanide" as soon as waste is added.[2]

  • Closure: Keep waste containers securely closed except when adding waste.[7]

  • Empty Product Containers: The original container of this compound, even when empty, is considered hazardous waste and must be disposed of through EH&S.[1][7]

Spill Management:

  • Minor Spills (<1L) within a Fume Hood:

    • Use materials from a spill kit to clean the area.[2]

    • Decontaminate surfaces as described in the protocol above (pH 10 buffer followed by 10% bleach).[3]

    • Collect all cleanup materials, double-bag them, and label for hazardous waste disposal.[2]

  • Major Spills or Spills Outside a Fume Hood:

    • DO NOT attempt to clean up the spill.[1]

    • Immediately evacuate the area.[3]

    • Alert others in the vicinity and activate any local alarms.[3]

    • Call emergency personnel (e.g., 911) and then your institution's EH&S department.[3]

Professional Disposal:

  • All forms of cyanide waste are considered hazardous and MUST be disposed of by your institution's Environmental Health & Safety (EH&S) or equivalent professional service.[1]

  • Submit requests to EH&S for waste containers, labels, and waste collection.[1]

  • Do not pour any cyanide-containing waste down the sink or discard it in regular trash.[8]

By adhering to these stringent protocols, laboratories can ensure the safe and responsible disposal of this compound, protecting personnel and the environment.

References

Essential Safety and Operational Guide for Handling 3-Phenoxybenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Phenoxybenzoyl cyanide (CAS 61775-25-5). It outlines procedural, step-by-step guidance for safe handling, emergency response, and disposal.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Phenoxybenzaldehyde cyanohydrin, alpha-Hydroxy-m-phenoxyphenylacetonitrile[1]

  • CAS Number: 61775-25-5[2]

  • Molecular Formula: C₁₄H₉NO₂[2]

  • Molecular Weight: 223.23 g/mol [2]

Hazard Identification and Classification

This compound is a toxic compound that can be fatal if swallowed, inhaled, or in contact with skin.[3][4] It causes severe skin burns and serious eye damage.[3]

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed.[3]
Acute Toxicity, Dermal (Category 2)H310: Fatal in contact with skin.[3]
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled.[3]
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage (Category 1)H318: Causes serious eye damage.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through any route.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemical-resistant gloves (e.g., Nitrile rubber).[5][6]Prevents skin contact; fatal if absorbed through the skin.
Eye and Face Protection Chemical splash goggles and a face shield.[5][6][7]Protects against splashes that can cause severe eye damage.
Body Protection A full-length lab coat with long sleeves.[6] An impervious apron and rubber boots may be necessary if there is a splash risk.[7]Protects skin from accidental contact.
Respiratory Protection All handling of solids and solutions should be done in a certified chemical fume hood.[6][7] For emergencies, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be required.[8]Prevents inhalation of toxic dust or vapors.

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is critical to minimize the risk of exposure and accidents.

Designated Work Area
  • Establish a designated area for working with cyanide compounds, clearly marked with hazard signs.[5]

  • Ensure an emergency shower and eyewash station are easily accessible and have been recently tested.[5][6]

Handling Procedures
  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Line the work surface in the fume hood with absorbent, disposable bench paper.[9]

  • Weighing and Transfer: Conduct all weighing and transferring of this compound within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[5][10]

  • Incompatible Substances: Keep acids and strong oxidizing agents away from the handling area, as they can react with cyanides to produce highly toxic and flammable hydrogen cyanide gas.[7]

  • Working Alone: Never work with cyanides alone or after hours.[7]

Storage Requirements
  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly closed and store in a locked poisons cupboard, segregated from incompatible materials.[7][10]

  • Protect containers from physical damage.[10]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area Prepare Designated Work Area in Fume Hood don_ppe Don Full PPE prep_area->don_ppe Ensure Safety Equipment is Ready weigh Weigh/Transfer Chemical don_ppe->weigh Proceed to Handling experiment Perform Experiment weigh->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate Upon Completion dispose_waste Segregate & Store Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Experimental workflow for handling this compound.

Emergency Response Plan

Immediate and correct response to an exposure is critical.

Signs of Exposure

Symptoms of cyanide poisoning can appear rapidly and include irritation of the nose and throat, headache, dizziness, nausea, difficulty breathing, and convulsions.[8][11]

First Aid Measures
  • General: Remove the affected individual from the source of exposure immediately, if safe to do so. Call for emergency medical services and inform them of the cyanide exposure.[5][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, start artificial respiration using a bag-valve-mask; do not use mouth-to-mouth resuscitation.[11][12]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][12]

Caption: Emergency response logic for cyanide exposure.

Disposal Plan: Decontamination and Waste Management

Proper decontamination and waste disposal are crucial to prevent environmental contamination and secondary exposure.

Decontamination
  • Surface Cleaning: All work surfaces, glassware, and equipment contaminated with cyanide must be decontaminated.[5] This should be done within a fume hood.[10]

  • Procedure: First, clean surfaces with a pH 10 buffer solution. Follow this with a freshly prepared 10% bleach solution.[10]

Waste Disposal
  • Hazardous Waste: All waste containing this compound, including contaminated PPE, absorbent paper, and cleaning materials, must be treated as hazardous waste.[5]

  • Containerization:

    • Store solid and liquid cyanide wastes in separate, dedicated, and clearly labeled hazardous waste containers.[5]

    • Solid waste, such as gloves and paper towels, should be double-bagged.[6]

  • Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health & Safety (EH&S) department. Do not pour any cyanide-containing waste down the drain.[5]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.